GLPG3970
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2403733-82-2 |
|---|---|
Molecular Formula |
C25H27F3N4O4 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H27F3N4O4/c1-34-21-13-18(12-17-2-4-31(16-25(26,27)28)24(33)23(17)21)20-15-29-22-14-19(3-5-32(20)22)36-11-8-30-6-9-35-10-7-30/h3,5,12-15H,2,4,6-11,16H2,1H3 |
InChI Key |
XASOHFCUIQARJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)N(CC2)CC(F)(F)F)C3=CN=C4N3C=CC(=C4)OCCN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of GLPG3970: A First-in-Class SIK2/SIK3 Inhibitor
A Technical Whitepaper
Abstract
GLPG3970 is a first-in-class, orally bioavailable, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). Developed by Galapagos as part of its "Toledo" program, this compound emerged from a target discovery platform that identified the SIK family as crucial regulators of the immune system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition in inflammatory diseases.
Introduction: The Toledo Program and the Discovery of SIKs as a Novel Target Class
The discovery of this compound is rooted in Galapagos' "Toledo" program, a broad drug discovery platform focused on identifying novel targets with a dual mode of action in inflammatory diseases.[1] Through this program, the Salt-Inducible Kinase (SIK) family was identified as a promising new target class.[1] SIKs, which belong to the AMP-activated protein kinase (AMPK) family, have been shown to play a pivotal role in modulating both pro-inflammatory and anti-inflammatory pathways.[2]
The rationale for targeting SIKs lies in their ability to control a molecular switch that governs the balance between inflammatory and regulatory immune responses.[3] Specifically, inhibition of SIKs has been demonstrated to suppress the production of pro-inflammatory cytokines while simultaneously enhancing the secretion of anti-inflammatory cytokines.[4][5] This dual functionality presented a compelling therapeutic hypothesis for a wide range of autoimmune and inflammatory conditions.
The Discovery of this compound: A Selective SIK2/SIK3 Inhibitor
Following the identification of SIKs as a target, a high-throughput screening campaign was initiated to identify potent inhibitors. This led to the discovery of a 4-(5-substituted-benzimidazol-1-yl)benzamide chemical series with pan-SIK inhibitory activity.[6] Subsequent lead optimization efforts focused on improving selectivity for SIK2 and SIK3 over SIK1 to potentially avoid off-target effects.[6] These efforts culminated in the identification of this compound, a potent and selective dual inhibitor of SIK2 and SIK3.[6]
Kinase Selectivity Profile
This compound exhibits high selectivity for SIK2 and SIK3 over SIK1 and a panel of other kinases. The inhibitory activity of this compound against the SIK isoforms is summarized in the table below.
| Kinase | IC50 (nM) |
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
| Table 1: In vitro inhibitory activity of this compound against SIK isoforms. [6] |
Mechanism of Action: A Dual Immunomodulatory Effect
The therapeutic potential of this compound stems from its unique dual mechanism of action, which involves the modulation of key signaling pathways to rebalance the immune response.
Signaling Pathway
Inhibition of SIK2 and SIK3 by this compound leads to the dephosphorylation of downstream substrates, including CREB-regulated transcription coactivator 3 (CRTC3) and histone deacetylase 4 (HDAC4).[6] This dephosphorylation allows for the nuclear translocation of these proteins, where they modulate the transcription of cytokine genes. The net effect is a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[5][6]
Figure 1: Simplified signaling pathway of SIK2/SIK3 inhibition by this compound. This diagram illustrates how this compound inhibits SIK2/SIK3, leading to the dephosphorylation of CRTC3/HDAC4, which in turn modulates gene transcription to decrease pro-inflammatory cytokines and increase the anti-inflammatory cytokine IL-10.
Preclinical Development
The efficacy and mechanism of action of this compound were evaluated in a series of in vitro and in vivo preclinical studies.
In Vitro Studies
Experimental Protocol: The cellular target engagement of this compound with SIK1, SIK2, and SIK3 was assessed using the NanoBRET™ Target Engagement Assay (Promega). HEK293 cells were transiently transfected with NanoLuc®-SIK fusion vectors. Following incubation, cells were treated with varying concentrations of this compound and a cell-permeable fluorescent tracer. The BRET signal, representing the binding of the tracer to the NanoLuc®-SIK fusion protein, was measured. A decrease in the BRET signal upon addition of this compound indicated displacement of the tracer and therefore, target engagement. IC50 values were calculated from the dose-response curves.[6]
Figure 2: Experimental workflow for the NanoBRET Target Engagement Assay. This diagram outlines the key steps involved in assessing the binding of this compound to SIK isoforms in a cellular context.
Experimental Protocol: The effect of this compound on the subcellular localization of CRTC3 was evaluated in U2OS cells. Cells were seeded in microplates and treated with a range of this compound concentrations. Following treatment, cells were fixed, permeabilized, and stained with an anti-CRTC3 antibody and a nuclear counterstain (e.g., DAPI). Images were acquired using a high-content imaging system, and the nuclear-to-cytoplasmic ratio of CRTC3 fluorescence intensity was quantified to determine the extent of nuclear translocation. EC50 values were determined from the concentration-response curves.[6]
Experimental Protocol: To assess the immunomodulatory activity of this compound, fresh human whole blood was incubated with various concentrations of the compound. The blood was then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After a specified incubation period, plasma was collected, and the levels of TNFα and IL-10 were measured using immunoassays (e.g., ELISA or multiplex bead-based assays). IC50 values for TNFα inhibition and the fold-increase in IL-10 production were calculated.[3]
In Vivo Studies: Murine Models of Arthritis
The therapeutic potential of this compound in inflammatory arthritis was investigated in two murine models: the interleukin-23 (IL-23)-induced psoriatic arthritis (PsA) model and the collagen-induced arthritis (CIA) model.[3]
Experimental Protocols:
-
IL-23-Induced PsA Model: B10.RIII mice received a hydrodynamic intravenous injection of an mIL-23 enhanced episomal expression vector to induce PsA-like disease. Mice were then treated with this compound at three different doses for five weeks. Efficacy was evaluated by monitoring clinical scores and analyzing osteophyte formation via X-ray imaging. Inflammatory mediators in the paws were also quantified.[3]
-
Collagen-Induced Arthritis (CIA) Model: DBA1J mice were immunized with type II bovine collagen emulsion on days 1 and 21 to induce arthritis. From day 32 to 47, mice were treated with this compound. The efficacy of this compound was compared to an anti-TNF agent (Enbrel®) and was assessed by clinical score analysis and bone erosion (Larsen score) determined by X-ray imaging. Serum levels of anti-collagen type-II antibodies were also measured.[3]
Summary of Preclinical Efficacy in Arthritis Models:
| Model | Key Findings |
| IL-23-Induced PsA | This compound treatment decreased clinical score, osteophyte formation, and pro-inflammatory mediators.[3] |
| Collagen-Induced Arthritis | This compound reduced the clinical score, with the highest dose showing an effect comparable to anti-TNF treatment. This correlated with a reduction in the Larsen score and anti-collagen type-II antibody levels.[3] |
| Table 2: Preclinical efficacy of this compound in murine models of arthritis. |
Clinical Development
This compound advanced into clinical development to evaluate its safety, tolerability, and efficacy in several inflammatory diseases. The initial clinical program included a Phase 1b study in psoriasis and two Phase 2a studies in ulcerative colitis and rheumatoid arthritis.[4]
Phase 1b Study in Psoriasis (CALOSOMA)
-
Study Design: A randomized, double-blind, placebo-controlled study in patients with moderate to severe psoriasis.[4]
-
Patient Population: 26 patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[4]
-
Treatment: Oral, once-daily administration for 6 weeks.[4]
-
Primary Objective: To evaluate the safety and tolerability of this compound.[4]
Efficacy Results:
| Endpoint | This compound (n=13) | Placebo (n=11) | p-value |
| PASI 50 Response at Week 6 | 4 (30.8%) | 0 (0%) | 0.002 |
| Table 3: Primary efficacy endpoint in the CALOSOMA study. [4] A PASI 50 response is defined as at least a 50% improvement from baseline in the Psoriasis Area and Severity Index. |
Phase 2a Study in Ulcerative Colitis (SEA TURTLE)
-
Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active ulcerative colitis.[4]
-
Patient Population: 31 biologic-naïve patients were randomized in a 2:1 ratio to receive either this compound or a placebo.[4]
-
Treatment: Oral, once-daily administration for 6 weeks.[4]
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo.[7]
Efficacy Results:
| Endpoint | This compound (n=21) | Placebo (n=10) |
| Change from Baseline in Total Mayo Clinic Score at Week 6 | -2.7 | -2.6 |
| Table 4: Primary efficacy endpoint in the SEA TURTLE study. [4] |
Although the primary endpoint was not met, positive signals were observed on objective parameters such as endoscopy, histology, and fecal calprotectin.[4]
Phase 2a Study in Rheumatoid Arthritis (LADYBUG)
-
Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[4]
-
Patient Population: 28 patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[4]
-
Treatment: Oral, once-daily administration for 6 weeks.[4]
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo.[1]
Efficacy Results:
| Endpoint | This compound (n=16) | Placebo (n=12) |
| Change from Baseline in DAS28 (CRP) at Week 6 | -1.29 | -1.24 |
| Table 5: Primary efficacy endpoint in the LADYBUG study. [4] |
This compound did not show differentiation from placebo on the primary efficacy endpoint.[4]
Development Status and Future Directions
The initial clinical trial results for this compound showed a clear signal of activity in psoriasis but did not translate into significant clinical benefit in ulcerative colitis and rheumatoid arthritis at the dose and duration studied.[4][8] Following these results, Galapagos announced a shift in its Toledo program, focusing on the development of next-generation SIK inhibitors with potentially improved pharmacological profiles.[9] While the development of this compound for these initial indications was discontinued, the findings provided valuable clinical proof-of-concept for the role of SIK inhibition in inflammation.[4]
Conclusion
This compound is a pioneering molecule that has been instrumental in validating the therapeutic potential of targeting the SIK pathway in inflammatory diseases. Its discovery and development have provided a wealth of knowledge regarding the dual immunomodulatory effects of SIK2/SIK3 inhibition. Although this compound itself will not be further developed for psoriasis, ulcerative colitis, or rheumatoid arthritis, the insights gained from its preclinical and clinical evaluation are paving the way for a new generation of SIK inhibitors with the promise of delivering novel and effective treatments for a range of autoimmune and inflammatory disorders.
References
- 1. sketchviz.com [sketchviz.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages | Semantic Scholar [semanticscholar.org]
- 7. glpg.com [glpg.com]
- 8. pharmatimes.com [pharmatimes.com]
- 9. graphviz.org [graphviz.org]
The Role of Salt-Inducible Kinase (SIK) Inhibition in Autoimmune Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autoimmune disorders, characterized by a dysregulated immune response against self-antigens, represent a significant therapeutic challenge. A promising strategy that has recently emerged involves the modulation of intracellular signaling pathways that control immune cell function. The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have been identified as critical regulators of both innate and adaptive immunity. This technical guide provides an in-depth overview of the role of SIKs in autoimmune pathogenesis and the therapeutic potential of their inhibition. We will delve into the core signaling pathways, present quantitative data on the effects of SIK inhibitors, and provide detailed experimental protocols for key assays in this field of research.
Introduction to Salt-Inducible Kinases (SIKs)
First identified for their role in sodium homeostasis, SIKs are now recognized as pivotal regulators of various physiological processes, including metabolism, oncology, and inflammation.[1] SIKs are members of the AMP-activated protein kinase (AMPK) family and are themselves regulated by upstream kinases such as Liver Kinase B1 (LKB1).[2] The three isoforms, SIK1, SIK2, and SIK3, exhibit distinct tissue distribution and substrate specificities, suggesting both redundant and unique functions in immune regulation.[3] In the context of autoimmunity, the ability of SIKs to modulate the inflammatory phenotype of key immune cells, particularly macrophages, has garnered significant attention.
The SIK Signaling Pathway in Immune Regulation
SIK activity is central to a molecular switch that dictates the balance between pro-inflammatory and anti-inflammatory responses. The primary mechanism of SIK-mediated immune regulation involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators and histone deacetylases.
Regulation of CRTC3 and IL-10 Production
A key substrate of SIKs in immune cells is the CREB-regulated transcriptional coactivator 3 (CRTC3).[4] In resting or pro-inflammatory conditions, SIKs phosphorylate CRTC3, leading to its binding with 14-3-3 proteins and retention in the cytoplasm.[3] Upon SIK inhibition, CRTC3 is dephosphorylated and translocates to the nucleus, where it co-activates the transcription factor CREB (cAMP response element-binding protein). This results in the enhanced transcription of CREB-dependent genes, most notably the potent anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5]
Regulation of NF-κB and Pro-inflammatory Cytokines
SIKs also influence the activity of the master pro-inflammatory transcription factor, NF-κB.[6] This regulation is often mediated through Class IIa histone deacetylases (HDACs). SIKs phosphorylate these HDACs, leading to their cytoplasmic retention. SIK inhibition allows for their nuclear translocation where they can deacetylate and thereby modulate the activity of NF-κB subunits, such as p65. This ultimately leads to a reduction in the transcription of NF-κB target genes, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][5]
Therapeutic Potential of SIK Inhibition in Autoimmune Disorders
The dual mechanism of action of SIK inhibitors – boosting anti-inflammatory IL-10 while suppressing pro-inflammatory cytokines – makes them attractive therapeutic candidates for a range of autoimmune diseases.[7][8][9] Preclinical studies have demonstrated the efficacy of SIK inhibitors in various models of autoimmunity.
Rheumatoid Arthritis (RA)
In animal models of RA, such as collagen-induced arthritis (CIA), SIK inhibitors have been shown to reduce disease severity, joint inflammation, and bone erosion.[10][11] The therapeutic effect is attributed to the modulation of macrophage polarization within the synovium, shifting the balance from pro-inflammatory M1 to anti-inflammatory M2-like macrophages.
Psoriasis
In the imiquimod-induced mouse model of psoriasis, SIK inhibition has been shown to ameliorate skin inflammation, reduce epidermal thickness, and decrease the infiltration of pathogenic immune cells.[12] This is linked to the suppression of the IL-17 signaling pathway, a key driver of psoriatic inflammation.[12][13]
Other Autoimmune Disorders
The broad immunomodulatory effects of SIK inhibition suggest potential applications in other autoimmune conditions such as inflammatory bowel disease (IBD) and systemic lupus erythematosus (SLE).
Quantitative Data on SIK Inhibitors
A number of small molecule SIK inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of the most widely studied compounds.
Table 1: In Vitro Potency of Selected SIK Inhibitors
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [9][14] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | [14][15] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | [5] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [14] |
| ARN-3236 | 21.63 | <1 | 6.63 | [14] |
Table 2: In Vitro Effects of SIK Inhibition on Cytokine Production in Macrophages
| Cell Type | SIK Inhibitor | Treatment Conditions | Fold Change in IL-10 Production | Fold Change in TNF-α Production | Reference(s) |
| Human Whole Blood | This compound | LPS-stimulated | Dose-dependent increase | Dose-dependent reduction | [11] |
| Mouse BMDMs | HG-9-91-01 (500 nM) | LPS-stimulated (2-6h) | ~10-fold increase | ~4-fold decrease | [16] |
| Human Monocytes | Unspecified SIK inhibitors | LPS-stimulated | Increased | Attenuated | [7][8] |
Table 3: Preclinical Efficacy of SIK Inhibitors in Animal Models of Autoimmunity
| Disease Model | Animal Strain | SIK Inhibitor | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| Imiquimod-induced Psoriasis | C57BL/6 mice | HG-9-91-01 or YKL-06-062 | 10 mg/kg, i.p. daily | Reduced ear thickness, epidermal thickness, and inflammation | [12][13] |
| Collagen-Induced Arthritis (CIA) | DBA1J mice | This compound | Not specified | Reduced clinical score, comparable to anti-TNF treatment | [10][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of SIK inhibition in autoimmune disorders.
In Vitro SIK Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the in vitro potency (IC50) of a test compound against SIK isoforms.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., AMARA peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of SIK enzyme solution (pre-diluted in kinase assay buffer).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Macrophage Polarization and Cytokine Analysis
This protocol describes the in vitro differentiation and polarization of bone marrow-derived macrophages (BMDMs) and subsequent measurement of cytokine production.
Materials:
-
6-8 week old C57BL/6 mice
-
Complete DMEM (with 10% FBS, 1% Pen/Strep)
-
Recombinant mouse M-CSF
-
Recombinant mouse IFN-γ (for M1 polarization)
-
Recombinant mouse IL-4 (for M2 polarization)
-
Lipopolysaccharide (LPS)
-
SIK inhibitor
-
Bio-Plex Pro™ Mouse Cytokine Assay Kit (Bio-Rad)
-
6-well tissue culture plates
Procedure:
-
BMDM Isolation and Differentiation:
-
Humanely euthanize mice and isolate femurs and tibias.
-
Flush the bone marrow with complete DMEM.
-
Culture the cells in complete DMEM supplemented with 20 ng/mL M-CSF for 7 days. Replace the media on day 3 and day 6.
-
-
Macrophage Polarization:
-
On day 7, harvest the differentiated BMDMs (M0 macrophages).
-
Seed the cells in 6-well plates.
-
Pre-treat the cells with the SIK inhibitor or vehicle for 1-2 hours.
-
To induce a pro-inflammatory phenotype, stimulate the cells with 100 ng/mL LPS for 6-24 hours.
-
-
Cytokine Measurement (Bio-Plex Assay):
-
Collect the cell culture supernatants.
-
Follow the manufacturer's instructions for the Bio-Plex Pro™ Mouse Cytokine Assay. Briefly:
-
Add antibody-coupled magnetic beads to a 96-well plate.
-
Wash the beads.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the beads.
-
Add biotinylated detection antibody and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SA-PE) and incubate.
-
Wash the beads and resuspend in assay buffer.
-
Acquire data on a Bio-Plex instrument.
-
-
Analyze the data using Bio-Plex Manager software to determine cytokine concentrations.
-
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of a psoriasis-like skin inflammation in mice to evaluate the efficacy of SIK inhibitors.[7][17][18]
Materials:
-
8-12 week old C57BL/6 mice
-
Imiquimod cream (5%)
-
SIK inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Disease Induction:
-
On day 0, shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
-
Treatment:
-
Administer the SIK inhibitor or vehicle daily via the desired route (e.g., intraperitoneal injection) starting from day 0 (prophylactic) or day 2 (therapeutic).
-
-
Efficacy Assessment:
-
Monitor the mice daily for body weight.
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4 for each parameter.
-
-
Terminal Analysis:
-
At the end of the experiment, euthanize the mice.
-
Collect skin and spleen samples for histological analysis (H&E staining), cytokine measurement (e.g., by qPCR or Bio-Plex on tissue homogenates), and flow cytometry.
-
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of an autoimmune arthritis model that shares features with human rheumatoid arthritis.[2][19][20]
Materials:
-
8-10 week old DBA/1J mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
SIK inhibitor formulated for in vivo administration
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen in CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Begin administration of the SIK inhibitor or vehicle at a predetermined time point (e.g., from day 21, semi-therapeutic, or upon disease onset, therapeutic).
-
-
Efficacy Assessment:
-
Monitor mice for the onset and severity of arthritis starting from day 21.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Terminal Analysis:
-
At the end of the study, collect paws for histological analysis (to assess inflammation, cartilage damage, and bone erosion) and serum for measuring anti-collagen antibody titers and cytokine levels.
-
Conclusion and Future Directions
The inhibition of Salt-Inducible Kinases represents a novel and promising therapeutic strategy for the treatment of autoimmune disorders. The unique ability of SIK inhibitors to re-balance the immune system by simultaneously suppressing pro-inflammatory pathways and enhancing anti-inflammatory mechanisms offers a significant advantage over existing therapies. The preclinical data generated to date are highly encouraging, and ongoing clinical trials will be crucial in determining the safety and efficacy of this new class of immunomodulatory agents in patients. Future research will likely focus on the development of isoform-selective SIK inhibitors to fine-tune the therapeutic effects and minimize potential off-target toxicities, as well as exploring the role of SIKs in other immune cell subsets beyond macrophages. The in-depth understanding of SIK biology and the availability of robust experimental models, as detailed in this guide, will be instrumental in advancing this exciting field of drug discovery.
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. stemcell.com [stemcell.com]
- 4. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt-Inducible Kinases 1 and 3 Negatively Regulate Toll-Like Receptor 4-Mediated Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imavita.com [imavita.com]
- 8. fannin.eu [fannin.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 12. lonzabio.jp [lonzabio.jp]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. YKL-06-062 | SIK | TargetMol [targetmol.com]
- 16. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
Preclinical In Vivo Evaluation of GLPG3970: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo models utilized in the evaluation of GLPG3970, a first-in-class, selective dual SIK2/SIK3 inhibitor. The document details the experimental protocols, presents quantitative data from key studies, and visualizes the associated biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. SIKs are key regulators of inflammatory responses. The inhibition of SIK2 and SIK3 by this compound leads to a dual mechanism of action: it suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), while simultaneously increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). This immunomodulatory profile suggests therapeutic potential for this compound in a range of autoimmune and inflammatory diseases.[1][2][3][4]
Signaling Pathway of SIK Inhibition by this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Murine Models of Inflammatory Arthritis
This compound has been evaluated in two key murine models of arthritis: a psoriatic arthritis (PsA) model induced by interleukin-23 (IL-23) and a collagen-induced arthritis (CIA) model, which mimics rheumatoid arthritis (RA).[1]
IL-23-Induced Psoriatic Arthritis (PsA) Model
This model is used to assess the efficacy of therapeutic agents in a setting that reflects the pathology of psoriatic arthritis.
-
Animal Strain: B10.RIII mice.[1]
-
Disease Induction: Disease is induced via a hydrodynamic intravenous injection of a murine IL-23-enhanced episomal expression vector (0.1 µg).[1]
-
Treatment: Three unspecified doses of this compound were administered for 5 weeks.[1]
-
Endpoint Analysis:
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.
-
Animal Strain: DBA1J mice.[1]
-
Disease Induction: Mice are immunized with an emulsion of type II bovine collagen on day 1 and receive a booster immunization on day 21.[1]
-
Treatment: this compound was administered at three unspecified doses from day 32 to day 47. A positive control group was treated with an anti-TNF agent (Enbrel®).[1]
-
Endpoint Analysis:
Summary of Quantitative Data from Arthritis Models
The available data from the ACR abstract indicates a dose-dependent reduction in clinical scores in both arthritis models.[1] The highest dose of this compound showed an effect comparable to the anti-TNF treatment in the CIA model.[1] This was correlated with a reduction in the Larsen score and levels of anti-collagen type-II antibodies.[1] In the PsA model, this compound treatment also led to decreased osteophyte formation and a reduction in pro-inflammatory mediators.[1]
| Model | Treatment | Key Outcomes | Reference |
| IL-23-Induced PsA | This compound (3 doses) | Decreased clinical score, osteophyte formation, and pro-inflammatory mediators. | [1] |
| Collagen-Induced Arthritis | This compound (3 doses) | Reduced clinical score, Larsen score, and anti-collagen type-II antibodies. Highest dose comparable to anti-TNF. | [1] |
Note: Specific dosages and detailed quantitative data with statistical analysis for the arthritis models were not available in the reviewed public literature.
Murine Model of Inflammatory Bowel Disease
This compound has also been assessed in a dextran sulfate sodium (DSS)-induced colitis model, which is a widely used model for inflammatory bowel disease (IBD).
DSS-Induced Colitis Model
This model induces an acute colitis that mimics some aspects of ulcerative colitis in humans.
-
Disease Induction: Ulcerative colitis-like inflammation is induced by two cycles of 4% DSS administered in the drinking water for 4 days.[3]
-
Treatment: this compound was administered prophylactically at doses of 3, 10, and 30 mg/kg twice daily (po).[3]
-
Endpoint Analysis:
-
Disease Activity Index (DAI): A composite score of body weight loss, stool consistency, and fecal blood is recorded over 12 days.[3]
-
Histological Analysis: Colonic tissues are collected at the end of the study for histological examination using a mouse colitis histology index (MCHI) score. The MCHI is a composite score of eight histological parameters: inflammatory infiltrate, goblet cell loss, crypt hyperplasia, crypt density, muscle thickness, submucosal infiltration, ulcerations, and crypt abscesses.[3]
-
Summary of Quantitative Data from the DSS-Induced Colitis Model
Oral treatment with this compound at 3, 10, and 30 mg/kg twice daily resulted in a dose-dependent and significant reduction in the area under the curve (AUC) of the DAI score by 29%, 33%, and 59%, respectively, compared to the vehicle-treated group.[3] Furthermore, this compound treatment led to a dose-dependent and significant reduction in the MCHI score by 20%, 31%, and 45% at the respective doses.[3]
| Treatment Group | Dose (mg/kg, BID, po) | % Reduction in DAI Score (AUC) | % Reduction in MCHI Score | Reference |
| This compound | 3 | 29% | 20% | [3] |
| This compound | 10 | 33% | 31% | [3] |
| This compound | 30 | 59% | 45% | [3] |
Conclusion
The preclinical in vivo data for this compound demonstrate its therapeutic potential in models of inflammatory arthritis and inflammatory bowel disease. The compound's dual mechanism of action, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, is supported by its efficacy in these disease-relevant animal models. Further research and publication of detailed quantitative data from the arthritis studies will provide a more complete picture of the preclinical profile of this compound.
References
- 1. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Galapagos demonstrates early clinical activity with SIK2/3 [globenewswire.com]
- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
GLPG3970: A Technical Guide on its Potential Therapeutic Applications in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3), novel targets with immunomodulatory properties.[1][2][3] Preclinical and early clinical studies have explored its potential as an oral therapeutic for inflammatory diseases, including psoriasis. The mechanism of action involves a dual effect: the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1][2][3][4] In a Phase 1b clinical trial (CALOSOMA) involving patients with moderate to severe psoriasis, this compound demonstrated a statistically significant improvement in skin lesions compared to placebo over a six-week period.[1][5] However, due to broader strategic considerations following results in other indications, the clinical development of this compound has been discontinued.[6][7] This guide provides an in-depth technical overview of the preclinical and clinical data supporting the investigation of this compound in psoriasis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action: SIK2/SIK3 Inhibition
Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses.[2][3] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate key transcriptional co-activators and repressors, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[2]
By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of these substrates, leading to their activation and nuclear translocation. This results in a shift in the transcriptional landscape within immune cells:
-
Suppression of Pro-inflammatory Cytokines: Activated HDACs can repress the transcription of pro-inflammatory genes, including those encoding for TNF-α and IL-12.[2][4]
-
Enhancement of Anti-inflammatory Cytokines: Activated CRTCs can promote the transcription of anti-inflammatory genes, leading to increased production of IL-10.[2][4]
This dual action suggests a potential to restore immune balance in inflammatory conditions like psoriasis, which is characterized by an overproduction of pro-inflammatory cytokines.
Signaling Pathway of SIK Inhibition
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the IL-23/IL-17 Axis in Psoriasis and Psoriatic Arthritis: The Clinical Importance of Its Divergence in Skin and Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]
- 7. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
GLPG3970: A Technical Guide to its Salt-Inducible Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GLPG3970, a potent inhibitor of Salt-Inducible Kinases (SIKs). The document outlines the quantitative data regarding its inhibitory activity against SIK1, SIK2, and SIK3, details the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound has been identified as a dual inhibitor of SIK2 and SIK3 with marked selectivity against SIK1.[1][2][3][4][5][6] This selectivity is a key characteristic, as SIK1 has been implicated in the regulation of blood pressure and vascular remodeling, suggesting that its inhibition might lead to undesirable cardiovascular effects.[7] By selectively targeting SIK2 and SIK3, this compound is being investigated for its therapeutic potential in autoimmune and inflammatory diseases, aiming to modulate immune responses while minimizing potential cardiovascular risks.[1][2][3][4][5][7]
The inhibitory potency of this compound against the three SIK isoforms is summarized in the table below. The data clearly demonstrates a significantly higher affinity for SIK2 and SIK3 over SIK1.
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. SIK1) |
| SIK1 | 282.8 | - |
| SIK2 | 7.8 | ~36-fold |
| SIK3 | 3.8 | ~74-fold |
Data sourced from multiple publications confirming the selectivity profile of this compound.[1][2][3][4][5][6]
Experimental Protocols: Kinase Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against SIK1, SIK2, and SIK3 was primarily conducted using a luminescent kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The SIK enzyme, its substrate (typically a peptide like the AMARA peptide), and ATP are incubated with varying concentrations of the inhibitor (this compound). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial amount of ADP produced and, therefore, the kinase activity.
Detailed Experimental Protocol
The following is a representative protocol for determining the IC50 of an inhibitor against a SIK enzyme using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human SIK1, SIK2, or SIK3 enzyme
-
AMARA peptide substrate (or other suitable SIK substrate)
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100)
-
Multi-well assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In each well of the assay plate, combine the SIK enzyme (at a pre-determined optimal concentration), the AMARA peptide substrate (e.g., 45 µM), and the various concentrations of this compound.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of, for example, 5 µM. The total reaction volume is typically kept low (e.g., 5 µL).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period, for instance, 120 minutes.
-
Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Visualizations: Signaling Pathways and Experimental Workflow
Salt-Inducible Kinase (SIK) Signaling Pathway
The SIK family of kinases are key regulators of various cellular processes, including metabolism and inflammation.[8] They are activated by the upstream kinase LKB1.[9][10] Once active, SIKs phosphorylate and thereby inhibit the activity of downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[9][10] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, preventing them from translocating to the nucleus and regulating gene expression.[9] The activity of SIKs can be inhibited by protein kinase A (PKA), which is activated by cyclic AMP (cAMP).[9] PKA phosphorylates SIKs, leading to their inactivation and the subsequent dephosphorylation and nuclear translocation of CRTCs and HDACs.[9]
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com [promega.com]
- 4. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential | MDPI [mdpi.com]
- 8. ADP-Glo™ Lipid Kinase Assay Protocol [promega.kr]
- 9. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tumor Suppressor Kinase LKB1 Activates the Downstream Kinases SIK2 and SIK3 to Stimulate Nuclear Export of Class IIa Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytokine Analysis of GLPG3970
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3] The SIK family of serine/threonine kinases, which are part of the AMP-activated protein kinase (AMPK) family, are key regulators of inflammatory responses.[3][4][5] this compound exhibits a dual mechanism of action by modulating cytokine production in immune cells; it suppresses the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][7] This immunomodulatory profile suggests its therapeutic potential in various autoimmune and inflammatory diseases.[2][7][8]
These application notes provide detailed protocols for the in vitro analysis of this compound's effect on cytokine production in human primary myeloid cells and whole blood assays.
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| SIK1 | Biochemical | 282.8 | [2][3] |
| SIK2 | Biochemical | 7.8 | [2][3] |
| SIK3 | Biochemical | 3.8 | [2][3] |
| TNFα Inhibition | LPS-stimulated Human Monocytes | 231 | [6] |
| IL-12 Inhibition | LPS-stimulated Human Monocytes | 67 | [6] |
| TNFα Inhibition | LPS-stimulated Human Monocyte-Derived Macrophages (MdMs) | 365 | [6] |
| TNFα Inhibition | LPS-stimulated Human Whole Blood | 1,000 | [1][6] |
Effect of this compound on IL-10 Production
In in vitro assays using lipopolysaccharide (LPS)-stimulated human primary myeloid cells and whole blood, this compound has been shown to induce a dose-dependent increase in the production of the anti-inflammatory cytokine IL-10.[6][9] Due to the nature of the dose-response, the effect is typically quantified as a fold-induction compared to the LPS-stimulated control, rather than an EC50 value.[1][6]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of SIK2/SIK3 inhibition by this compound and its subsequent effect on cytokine production.
Caption: SIK2/SIK3 signaling pathway and this compound's mechanism of action.
Experimental Protocols
In Vitro Cytokine Analysis in LPS-Stimulated Human Whole Blood
This protocol describes the assessment of this compound's effect on cytokine production in a human whole blood assay, a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy donors, collected in sodium heparin-containing tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).
-
RPMI 1640 medium.
-
Phosphate Buffered Saline (PBS).
-
96-well cell culture plates.
-
ELISA or multiplex immunoassay kits for human TNFα and IL-10.
-
Plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a working stock of LPS in sterile PBS or RPMI 1640.
-
Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound or vehicle control (RPMI 1640 with the same final DMSO concentration).
-
Add freshly collected human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration that induces a robust cytokine response (typically in the range of 1-100 ng/mL, to be optimized).
-
Include unstimulated (no LPS) and vehicle-treated (LPS + vehicle) controls.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined based on the kinetics of TNFα and IL-10 production.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantify the concentration of TNFα and IL-10 in the plasma samples using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNFα production for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for TNFα inhibition by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the fold-induction of IL-10 production for each this compound concentration relative to the vehicle control.
-
Caption: Experimental workflow for the whole blood cytokine assay.
In Vitro Cytokine Analysis in LPS-Stimulated Human Primary Monocytes
This protocol details the evaluation of this compound in a more defined system using isolated human primary monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood (e.g., by Ficoll-Paque density gradient centrifugation).
-
Monocyte isolation kit (e.g., CD14 magnetic beads).
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).
-
This compound stock solution.
-
Lipopolysaccharide (LPS).
-
96-well cell culture plates.
-
ELISA or multiplex immunoassay kits for human TNFα and IL-10.
Procedure:
-
Isolation of Primary Monocytes:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Isolate monocytes from the PBMC population using a positive or negative selection method (e.g., CD14+ selection).
-
Assess the purity of the isolated monocytes by flow cytometry.
-
-
Cell Seeding:
-
Resuspend the isolated monocytes in complete cell culture medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate for 1 hour.
-
Add LPS to a final concentration that elicits a robust cytokine response (typically 1-10 ng/mL, to be optimized).
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatant.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentrations of TNFα and IL-10 using ELISA or a multiplex immunoassay.
-
-
Data Analysis:
-
Perform data analysis as described in the whole blood assay protocol to determine the IC50 for TNFα inhibition and the fold-induction of IL-10.
-
Note: A similar protocol can be adapted for monocyte-derived macrophages (MdMs) by differentiating the isolated monocytes with M-CSF for 5-7 days prior to compound treatment and stimulation.
Conclusion
The provided protocols offer a robust framework for characterizing the in vitro immunomodulatory activity of this compound. These assays are essential for understanding the compound's mechanism of action and for its continued development as a potential therapeutic for inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt-Inducible Kinases 1 and 3 Negatively Regulate Toll-Like Receptor 4-Mediated Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
Application Note: Cell-Based Assays for Evaluating the Efficacy of GLPG3970, a Dual SIK2/SIK3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction GLPG3970 is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, with significantly lower activity against SIK1.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of inflammatory responses.[4] Inhibition of SIKs represents a novel therapeutic strategy for autoimmune and inflammatory diseases.[5] this compound exhibits a dual mechanism of action, characterized by the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the enhancement of anti-inflammatory cytokine release (e.g., IL-10).[4][6][7] This application note provides detailed protocols for two distinct cell-based assays designed to quantify the efficacy and mechanism of action of this compound.
Mechanism of Action: SIK Signaling Pathway In immune cells, inflammatory stimuli like Lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to the activation of SIKs.[6][8] Activated SIKs phosphorylate and thereby inactivate CREB-regulated transcription coactivators (CRTCs), preventing their translocation to the nucleus. This contributes to the transcriptional program that results in the production of pro-inflammatory cytokines. This compound inhibits SIK2 and SIK3, leading to the dephosphorylation and subsequent nuclear translocation of CRTCs.[6] In the nucleus, CRTCs co-activate transcription factors like CREB, which shifts the transcriptional balance towards an anti-inflammatory state, characterized by increased IL-10 expression and decreased expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][9]
Protocol 1: Cytokine Release Assay in LPS-Stimulated Human Monocytes
This assay is a primary method to determine the efficacy of this compound by measuring its ability to modulate the secretion of key pro- and anti-inflammatory cytokines from primary human immune cells.
Experimental Workflow
Detailed Protocol
-
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Purification:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Seed the PBMCs into T75 flasks and incubate for 2-3 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.[11][12]
-
Gently wash away non-adherent cells (lymphocytes) with warm PBS to obtain a purified monocyte culture.[11]
-
-
Cell Seeding and Treatment:
-
Detach adherent monocytes using a cell scraper or Trypsin-EDTA.
-
Perform a cell count and assess viability using Trypan Blue.
-
Seed monocytes into a 96-well flat-bottom plate at a density of 4 x 10⁴ cells/well in 100 µL of complete RPMI medium.[11]
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 1 nM) in complete RPMI medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS (from E. coli O55:B5) in sterile PBS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[11] Add 50 µL of medium to unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the 96-well plate at 1000 x g for 5 minutes.[14]
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[14][15]
-
Data Presentation
The results should be analyzed to determine the IC₅₀ for inhibition of TNF-α and IL-6, and the EC₅₀ for the induction of IL-10.
| Cytokine | Endpoint | This compound Efficacy (IC₅₀/EC₅₀) |
| TNF-α | Inhibition | 231 nM[6] |
| IL-6 | Inhibition | Data to be determined |
| IL-12 | Inhibition | 67 nM[6] |
| IL-10 | Induction | Dose-dependent increase observed[6] |
Table 1: Expected quantitative outcomes for this compound in the cytokine release assay. IC₅₀/EC₅₀ values are derived from published data on LPS-stimulated human monocytes.[6]
Protocol 2: High-Content Imaging Assay for CRTC3 Nuclear Translocation
This secondary assay provides a mechanistic readout of SIK inhibition by quantifying the translocation of the SIK substrate CRTC3 from the cytoplasm to the nucleus. The U2OS cell line is suitable for this assay.[6]
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed U2OS cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 1 x 10⁴ cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Carefully aspirate the medium.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.2% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 100 µL of blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) and incubating for 1 hour.
-
Prepare the primary antibody solution (e.g., rabbit anti-CRTC3) in blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
Wash the wells three times with PBS.
-
Prepare the secondary antibody solution (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer.
-
Incubate the cells with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS. Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system (e.g., ImageXpress Micro Confocal).[16] Capture images in two channels: DAPI (blue, for nuclear identification) and FITC/Alexa Fluor 488 (green, for CRTC3 localization).
-
Use automated image analysis software to:
-
Identify the nucleus in each cell using the DAPI signal.
-
Define the cytoplasmic region based on the nuclear boundary.
-
Measure the mean fluorescence intensity of the CRTC3 signal in both the nuclear and cytoplasmic compartments.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
-
Data Presentation
The primary endpoint is the EC₅₀ value, representing the concentration of this compound that causes 50% of the maximal CRTC3 nuclear translocation.
| Assay Endpoint | Parameter | This compound Efficacy (EC₅₀) |
| CRTC3 Nuclear Translocation | Mechanistic Target Engagement | 1,703 nM[6] |
Table 2: Expected quantitative outcome for this compound in the high-content imaging assay for CRTC3 nuclear translocation in U2OS cells.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a first-in-class SIK2/SIK3 inhibitor evaluated in clinical trials for the treatment of autoimmune and inflammatory diseases - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 8. The Role of Lipopolysaccharide Structure in Monocyte Activation and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. ELISA measurement of IL-6 and IL-10 levels [bio-protocol.org]
- 15. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for GLPG3970 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GLPG3970, a selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3. The following sections detail its mechanism of action, pharmacokinetic profile in mice, and established protocols for its use in common preclinical models of inflammation and autoimmune disease.
Mechanism of Action: SIK2/SIK3 Inhibition
This compound exerts its anti-inflammatory and immunomodulatory effects by selectively inhibiting SIK2 and SIK3. These kinases are key regulators of immune cell function. Inhibition of SIK2/SIK3 by this compound leads to the dephosphorylation and subsequent nuclear translocation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This dual action modulates gene expression, resulting in a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and a simultaneous increase in the production of the anti-inflammatory cytokine IL-10.[1][2]
Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Potency
| Target | IC50 (nM) |
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
Data from in vitro kinase assays.[1]
In Vivo Pharmacokinetics in Male CD1 Mice
| Parameter | 1 mg/kg Intravenous | 5 mg/kg Oral |
| Cmax (ng/mL) | - | 2562 ± 276 |
| AUCinf (ng.h/mL) | 1488 ± 127 | 7414 ± 739 |
| t1/2 (h) | 2.5 ± 0.3 | 2.6 ± 0.2 |
| CL (mL/min/kg) | 11.2 ± 0.9 | - |
| Vss (L/kg) | 2.2 ± 0.2 | - |
| F (%) | - | 100 |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.
In Vivo Efficacy Study Dosages
| Animal Model | Species | Dosing Regimen |
| LPS-Induced Inflammation | Mouse | 3, 10, 30 mg/kg, twice daily, oral |
| DSS-Induced Colitis | Mouse | 3, 10, 30 mg/kg, twice daily, oral |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified, but multiple doses tested |
| IL-23 Induced Psoriatic Arthritis | Mouse | Not specified, but multiple doses tested |
Experimental Protocols
General Preparation of this compound for Oral Administration
For in vivo oral administration in mice, this compound can be formulated as a homogenous suspension.
-
Vehicle: Solutol® HS 15 / 0.5% (w/v) methylcellulose (2:98, v/v).
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the Solutol/methylcellulose vehicle.
-
Add the vehicle to the this compound powder and vortex thoroughly to ensure a uniform suspension.
-
Prepare fresh on each day of dosing.
-
-
Administration: Administer orally (p.o.) via gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).
Protocol 1: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to assess the acute anti-inflammatory effects of this compound.
Caption: Experimental workflow for the LPS-induced inflammation model.
-
Animals: Male CD1 mice (or other suitable strain).
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Group animals and administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle.
-
One hour after this compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (dose to be optimized, e.g., 0.33 mg/kg).
-
Two hours after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia.
-
Process blood to obtain serum or plasma.
-
-
Outcome Measures: Measure serum levels of TNFα and IL-10 using commercially available ELISA kits.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics inflammatory bowel disease (IBD).
-
Animals: C57BL/6 mice (or other susceptible strains).
-
Induction of Colitis:
-
Provide mice with drinking water containing 2-4% (w/v) DSS for a defined period (e.g., 5-7 days) to induce acute colitis.
-
For chronic models, DSS can be administered in cycles (e.g., 7 days of DSS followed by 7-14 days of regular drinking water, repeated for 2-3 cycles).
-
-
Treatment:
-
Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle twice daily.
-
Treatment can be prophylactic (starting before or at the same time as DSS administration) or therapeutic (starting after the onset of clinical signs).
-
-
Outcome Measures:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).
-
At Termination:
-
Measure colon length (shortening is a sign of inflammation).
-
Collect colon tissue for histological analysis (e.g., H&E staining) to score inflammation, ulceration, and crypt damage.
-
Measure cytokine levels in colon tissue homogenates.
-
-
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
A widely used model for rheumatoid arthritis.
-
Animals: DBA/1J mice.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin administration of this compound or vehicle at the first signs of arthritis (therapeutic) or at the time of the booster injection (prophylactic).
-
Dosing regimens of 3, 10, and 30 mg/kg twice daily can be explored.
-
-
Outcome Measures:
-
Clinical Scoring: Visually score each paw for signs of inflammation (redness and swelling) on a scale of 0-4. The total score per mouse can range from 0 to 16.
-
Paw Swelling: Measure paw thickness using a caliper.
-
Histology: At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Note: The specific details of the experimental protocols, such as the exact timing of drug administration and the scoring systems used, may vary between studies. Researchers should consult the primary literature for more detailed methodologies.
References
Application Notes and Protocols: Measuring GLPG3970 Target Engagement with NanoBRET® Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are key regulators of inflammatory responses.[1][2][3] Understanding the direct interaction of this compound with its intended targets in a cellular context is crucial for elucidating its mechanism of action and for the development of effective therapeutics. The NanoBRET® Target Engagement (TE) Assay is a powerful tool for quantifying compound binding to specific protein targets within intact cells.[4][5][6][7] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor, to monitor protein-protein or protein-ligand interactions in real-time.[4][8][9][10]
This document provides detailed application notes and protocols for utilizing the NanoBRET® TE Assay to measure the target engagement of this compound with SIK2 and SIK3 in live cells.
Signaling Pathway
The Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in modulating inflammatory pathways.[2][11] Inhibition of SIK2 and SIK3 by this compound has been shown to modulate the production of both pro- and anti-inflammatory cytokines.[2][12][13]
Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.
Experimental Principles
The NanoBRET® Target Engagement Assay is a competitive binding assay performed in live cells.[4][5] The target protein (SIK2 or SIK3) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is then added to the cells. When the tracer binds to the NanoLuc®-fused target, it brings the fluorophore in close proximity to the luciferase, resulting in BRET. Unlabeled compounds, such as this compound, compete with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the compound.[4]
Quantitative Data Summary
The following table summarizes the inhibitory and binding activities of this compound against SIK isoforms.
| Parameter | SIK1 | SIK2 | SIK3 | Reference |
| Biochemical IC50 | 282.8 nM | 7.8 nM | 3.8 nM | [1][2][11] |
| NanoBRET® IC50 (HEK293 cells) | >17,500 nM | 254 nM | 79 nM | [2][11][14] |
Experimental Protocols
Materials
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
SIK2-NanoLuc® fusion vector
-
SIK3-NanoLuc® fusion vector
-
NanoBRET® Kinase Tracer
-
This compound
-
NanoBRET® Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Experimental Workflow
Caption: Workflow for the NanoBRET® Target Engagement Assay.
Detailed Protocol
1. Cell Culture and Transfection:
1.1. Culture HEK293 cells in complete growth medium until they reach 70-90% confluency. 1.2. On the day of transfection, dilute the SIK2-NanoLuc® or SIK3-NanoLuc® fusion vector and Lipofectamine® 3000 reagent in Opti-MEM® I medium according to the manufacturer's protocol. 1.3. Add the transfection complex to the cells and incubate for 24 hours at 37°C in a CO2 incubator.
2. Cell Plating:
2.1. After 24 hours, detach the transfected cells using a non-enzymatic cell dissociation solution. 2.2. Resuspend the cells in Opti-MEM® I medium. 2.3. Plate the cells into a white, 96-well or 384-well assay plate at a predetermined optimal density.
3. Compound and Tracer Addition:
3.1. Prepare serial dilutions of this compound in Opti-MEM® I medium. 3.2. Add the this compound dilutions to the appropriate wells of the assay plate. 3.3. Prepare the NanoBRET® Kinase Tracer at the recommended concentration in Opti-MEM® I medium. The optimal tracer concentration should be determined empirically but is typically around the EC50 value for its binding to the target.[5] 3.4. Add the tracer to all wells except for the "no tracer" control wells.
4. Incubation:
4.1. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.
5. Signal Detection:
5.1. Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. 5.2. Add the substrate to all wells. 5.3. Read the luminescence signal immediately using a luminometer equipped with a 460 nm (donor) and a >610 nm (acceptor) filter.
6. Data Analysis:
6.1. Calculate the raw BRET ratio for each well by dividing the acceptor emission (>610 nm) by the donor emission (460 nm). 6.2. Correct the raw BRET ratios by subtracting the BRET ratio from the "no tracer" control wells. 6.3. Plot the corrected BRET ratios against the logarithm of the this compound concentration. 6.4. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the BRET signal.
Conclusion
The NanoBRET® Target Engagement Assay provides a robust and quantitative method to measure the intracellular binding of this compound to its targets, SIK2 and SIK3. This approach allows for the determination of compound affinity in a physiologically relevant context, providing valuable insights for drug discovery and development. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize this powerful technology to study the target engagement of kinase inhibitors like this compound.
References
- 1. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. promega.com [promega.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 9. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. glpg.com [glpg.com]
- 13. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 14. saspinjara.com [saspinjara.com]
Application Note: CRTC3 Translocation Assay for Determining Salt-Inducible Kinase (SIK) Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a high-content imaging-based CRTC3 translocation assay to quantitatively assess the in-cell activity of Salt-Inducible Kinase (SIK) inhibitors.
Introduction
Salt-inducible kinases (SIKs), members of the AMP-activated protein kinase (AMPK) family, are key regulators of various physiological processes, including metabolism and inflammation. SIKs phosphorylate and inactivate the CREB-regulated transcription coactivator 3 (CRTC3), leading to its sequestration in the cytoplasm through binding to 14-3-3 proteins. Inhibition of SIK activity results in the dephosphorylation of CRTC3, its dissociation from 14-3-3 proteins, and subsequent translocation into the nucleus. This nuclear translocation of CRTC3 can be visualized and quantified using immunofluorescence microscopy, providing a robust and reliable method for measuring the potency of SIK inhibitors in a cellular context.
Signaling Pathway
Under basal conditions, SIKs phosphorylate CRTC3 on multiple serine residues (including Ser62, Ser162, Ser329, and Ser370), creating binding sites for 14-3-3 proteins, which retain CRTC3 in the cytoplasm.[1][2] Pharmacological inhibition of SIKs prevents this phosphorylation event.[3] Consequently, CRTC3 is dephosphorylated by cellular phosphatases, leading to its release from 14-3-3 proteins and its translocation into the nucleus, where it can co-activate CREB-mediated gene transcription.[1][3][4]
SIK-CRTC3 Signaling Pathway
Experimental Protocol
This protocol is designed for a 96-well plate format suitable for high-content screening.
Materials:
-
Cell Line: THP-1 or RAW264.7 cells
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SIK Inhibitors: Test compounds and a positive control (e.g., HG-9-91-01)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-CRTC3 antibody
-
Secondary Antibody: Alexa Fluor conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Wash Buffer: PBS
-
Microplates: 96-well, black, clear-bottom imaging plates
Procedure:
-
Cell Seeding:
-
Seed THP-1 or RAW264.7 cells into a 96-well imaging plate at a density of 5 x 104 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SIK inhibitor test compounds and the positive control.
-
Add the compounds to the respective wells and incubate for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Fixation and Permeabilization:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding 100 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Dilute the primary anti-CRTC3 antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer.
-
Add 50 µL of the secondary antibody and DAPI solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system. Capture images in the DAPI and the appropriate channel for the secondary antibody (e.g., FITC for Alexa Fluor 488).
-
Use image analysis software to:
-
Identify individual cells and define the nuclear and cytoplasmic compartments based on the DAPI and whole-cell staining, respectively.
-
Measure the mean fluorescence intensity of the CRTC3 signal in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic CRTC3 fluorescence intensity for each cell.
-
Average the ratios for all cells within a well.
-
-
Experimental Workflow for CRTC3 Translocation Assay
Data Presentation and Analysis
The primary output of this assay is the ratio of nuclear to cytoplasmic CRTC3 fluorescence intensity. This ratio is expected to increase in a dose-dependent manner upon treatment with a SIK inhibitor. The data can be normalized to the positive control (e.g., a known potent SIK inhibitor) and the vehicle control. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Example Quantitative Data for SIK Inhibitors in CRTC3 Translocation Assay
| Compound | Cell Line | IC50 / EC50 (nM) | Reference |
| HG-9-91-01 | RAW264.7 | ~100 | [1] |
| MRT67307 | RAW264.7 | ~300 | [1] |
| JRD-SIK1/2i-3 | THP-1 | Low micromolar | [5] |
| JRD-SIK1/2i-4 | THP-1 | Low micromolar | [5] |
Note: The IC50/EC50 values can vary depending on the specific experimental conditions and cell line used.
Conclusion
The CRTC3 translocation assay is a powerful and quantitative method for assessing the cellular activity of SIK inhibitors.[5] Its compatibility with high-content imaging platforms makes it suitable for medium- to high-throughput screening campaigns in drug discovery.[6][7] This assay provides valuable insights into the on-target efficacy of novel SIK inhibitors in a physiologically relevant context.
References
- 1. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synentec.com [synentec.com]
- 7. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LPS-Stimulated Whole Blood Assays with GLPG3970
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators of the immune system.[1][2] this compound exerts a dual immunomodulatory effect by suppressing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3][4][5] This unique mode of action makes this compound a compelling compound for investigation in various inflammatory and autoimmune diseases.[5]
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system and is widely used in vitro to mimic inflammatory responses. The LPS-stimulated whole blood assay is a robust and physiologically relevant model to assess the immunomodulatory effects of compounds like this compound. This document provides detailed application notes and protocols for conducting LPS-stimulated whole blood assays with this compound.
Mechanism of Action of this compound in LPS-Stimulated Whole Blood
In the context of LPS stimulation, this compound's inhibition of SIK2 and SIK3 leads to the modulation of downstream signaling pathways that control cytokine gene expression. A key substrate of SIKs is the CREB-regulated transcriptional coactivator 3 (CRTC3).[6][7] When SIKs are active, they phosphorylate CRTC3, leading to its sequestration in the cytoplasm. By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of CRTC3, allowing it to translocate to the nucleus.[6][7] In the nucleus, CRTC3 acts as a coactivator for the transcription factor CREB (cAMP response element-binding protein), which in turn enhances the transcription of the anti-inflammatory cytokine IL-10.[6][7] The suppression of pro-inflammatory cytokines like TNFα is also a downstream consequence of SIK inhibition, contributing to the overall anti-inflammatory profile of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
Data sourced from a study on the discovery of this compound.[1][2]
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Human Whole Blood
| Cytokine | Effect | IC50 (nM) |
| TNFα | Inhibition | 1000 |
Data represents the concentration at which this compound inhibits 50% of TNFα production in LPS-stimulated human whole blood from healthy donors.[8]
Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human Primary Myeloid Cells
| Cell Type | Cytokine | Effect | IC50 (nM) |
| Monocytes | TNFα | Inhibition | 231 |
| Monocytes | IL-12 | Inhibition | 67 |
| Monocyte-derived Macrophages | TNFα | Inhibition | 365 |
| Monocytes & Monocyte-derived Macrophages | IL-10 | Dose-dependent increase | Not determined |
These in vitro studies on isolated primary human myeloid cells further characterize the immunomodulatory effects of this compound.[8]
Experimental Protocols
Protocol 1: LPS-Stimulated Whole Blood Assay for Cytokine Measurement
This protocol outlines the procedure for stimulating fresh human whole blood with LPS in the presence of this compound to measure the production of TNFα and IL-10.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (or other suitable serotype)
-
RPMI 1640 medium
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Sodium Heparin vacutainer tubes
-
Sterile 6-well or 24-well tissue culture plates
-
Sterile polypropylene tubes
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for human TNFα and IL-10
-
Pipettes and sterile tips
Procedure:
-
Blood Collection: Collect venous blood from healthy volunteers into sodium heparin vacutainer tubes. Process the samples within one hour of collection.[9]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Blood Dilution: Dilute the heparinized whole blood 1:5 with RPMI 1640 medium supplemented with L-glutamine and penicillin-streptomycin.[9] For example, mix 1 mL of whole blood with 4 mL of supplemented RPMI 1640 medium.
-
Assay Setup:
-
Add the diluted blood to the wells of a sterile tissue culture plate.
-
Add the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Include an unstimulated control (diluted blood with vehicle) and a stimulated control (diluted blood with vehicle and LPS).
-
-
Pre-incubation with this compound: Pre-incubate the plate at 37°C in a 5% CO2 incubator for a suitable period (e.g., 30-60 minutes) to allow for the compound to interact with the cells.
-
LPS Stimulation: Add LPS to the appropriate wells to achieve a final concentration of 1 ng/mL.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will depend on the cytokine being measured:
-
Sample Collection: After incubation, centrifuge the plates or transfer the contents of each well to microcentrifuge tubes and centrifuge at a speed sufficient to pellet the cells (e.g., 1000 x g for 10 minutes).
-
Supernatant Storage: Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of TNFα and IL-10 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound in an LPS-Stimulated Immune Cell
Caption: this compound inhibits SIK2/SIK3, leading to CRTC3 nuclear translocation and modulation of cytokine expression.
Experimental Workflow for LPS-Stimulated Whole Blood Assay
Caption: Workflow for assessing this compound's effect on cytokine release in LPS-stimulated whole blood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. glpg.com [glpg.com]
- 5. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting SIK Pathway Modulation by GLPG3970 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that are key regulators of various physiological processes, including inflammation and metabolism. They are part of the AMP-activated protein kinase (AMPK) family.[1][2] The activity of SIKs is modulated by upstream kinases such as LKB1.[1] SIKs exert their effects by phosphorylating downstream substrates, which include the CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1][3][4] This phosphorylation leads to the cytoplasmic retention of these substrates, thereby inhibiting their transcriptional regulatory functions in the nucleus.[1]
GLPG3970 is a potent and selective dual inhibitor of SIK2 and SIK3, with IC50 values of 7.8 nM and 3.8 nM, respectively.[2][5][6] It has been developed for the treatment of autoimmune and inflammatory diseases.[6][7][8][9] The therapeutic potential of this compound stems from its ability to modulate the inflammatory response by inhibiting SIK2/3. This inhibition leads to a decrease in the phosphorylation of SIK substrates like CRTC3 and HDAC4, allowing their translocation to the nucleus.[1] This nuclear translocation alters gene expression, resulting in a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (e.g., TNFα, IL-12) and the enhancement of anti-inflammatory cytokines (e.g., IL-10).[1][8]
This application note provides a detailed Western blot protocol to monitor the activity of this compound by detecting changes in the phosphorylation status of key SIK pathway substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIK signaling pathway, the mechanism of action of this compound, and the experimental workflow for the Western blot protocol.
Caption: SIK2/3 signaling pathway and this compound inhibition.
Caption: Western blot experimental workflow.
Experimental Protocols
This protocol is optimized for cultured cells, such as human monocytic THP-1 cells or human bone osteosarcoma U2OS cells, which have been used in studies involving SIK inhibitors.[1]
Cell Culture and Treatment
-
Culture cells (e.g., THP-1 or U2OS) in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. A vehicle control (DMSO) should be included.
-
If desired, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) at an appropriate concentration and duration (e.g., 100 ng/mL for 30-60 minutes) to activate the SIK pathway.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
Antibody Incubation and Detection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]
-
Incubate the membrane with the primary antibody (see Table 1 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for the total form of the target protein and/or a loading control like β-actin or GAPDH.
Data Presentation
The primary endpoint of this assay is the change in the phosphorylation of SIK substrates. Treatment with this compound is expected to decrease the phosphorylation of CRTC3 and HDAC4.[1]
Table 1: Recommended Antibodies and Expected Results
| Target Protein | Recommended Antibody Type | Expected Change with this compound | Potential Phosphorylation Site(s) |
| p-CRTC3 | Phospho-specific (e.g., pSer329, pSer162) | Decrease | Ser329, Ser162[3][12] |
| Total CRTC3 | Total protein | No change | N/A |
| p-HDAC4 | Phospho-specific | Decrease | Multiple SIK-dependent sites |
| Total HDAC4 | Total protein | No change | N/A |
| p-SIK2/3 (activation loop) | Phospho-specific (e.g., pThr175 for SIK2) | No direct change expected | Thr175 (SIK2)[5] |
| Total SIK2/3 | Total protein | No change | N/A |
| β-actin / GAPDH | Total protein | No change | N/A |
Conclusion
This Western blot protocol provides a reliable method for assessing the intracellular activity of this compound by measuring the phosphorylation status of its direct downstream targets, CRTC3 and HDAC4. By quantifying the decrease in phosphorylation of these substrates, researchers can effectively determine the potency and efficacy of this compound in modulating the SIK signaling pathway in a cellular context. This assay is a valuable tool for preclinical research and drug development efforts targeting the SIK kinase family.
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospho-SIK1/SIK2/SIK3 (Thr182, Thr175, Thr221) Polyclonal Antibody (PA5-105914) [thermofisher.com]
- 6. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Inhibition of SIK1 Alleviates the Pathologies of Psoriasis by Disrupting IL-17 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpg.com [glpg.com]
- 9. pharmatimes.com [pharmatimes.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with GLPG3970
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are key regulators of the immune system.[1][2] These kinases are involved in the phosphorylation of transcriptional co-activators and histone deacetylases, thereby modulating the expression of various cytokines. Inhibition of SIK2 and SIK3 by this compound has been shown to have a dual immunomodulatory effect: it suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3][4] This unique mechanism of action makes this compound a promising therapeutic candidate for a range of autoimmune and inflammatory diseases.
Flow cytometry is an indispensable tool for dissecting the complex effects of immunomodulatory compounds like this compound on various immune cell populations. This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry. The following sections include a summary of expected quantitative changes in immune cell populations, detailed experimental protocols for sample preparation, cell staining, and data acquisition, and diagrams to visualize key pathways and workflows.
Data Presentation
The following tables summarize the expected quantitative changes in various immune cell subsets and cytokine production following treatment with this compound. The data is compiled from preclinical studies and is intended to provide a reference for expected outcomes. Actual results may vary depending on the experimental system (e.g., cell type, species, stimulation conditions).
Table 1: Expected Effects of this compound on Major Immune Cell Populations
| Cell Population | Marker Combination | Expected Effect of this compound | Reference |
| T Helper Cells | CD3+CD4+ | No significant change in overall percentage | General Knowledge |
| Cytotoxic T Cells | CD3+CD8+ | No significant change in overall percentage | General Knowledge |
| Regulatory T cells (Tregs) | CD4+CD25highFoxP3+ | Potential for increase in frequency and/or suppressive function | [5][6] |
| B Cells | CD19+ | No significant change in overall percentage | General Knowledge |
| Natural Killer (NK) Cells | CD3-CD56+ | No significant change in overall percentage | General Knowledge |
| Classical Monocytes | CD14++CD16- | Potential shift in subset distribution | [7][8][9] |
| Intermediate Monocytes | CD14++CD16+ | Potential shift in subset distribution | [7][8][9] |
| Non-classical Monocytes | CD14+CD16++ | Potential shift in subset distribution | [7][8][9] |
Table 2: Expected Effects of this compound on Cytokine Production by Immune Cells (Post-Stimulation)
| Cytokine | Producing Cell Type (example) | Expected Effect of this compound | Reference |
| TNFα | Monocytes/Macrophages, T cells | Decrease | [1][2][3][4] |
| IL-10 | Monocytes/Macrophages, T cells | Increase | [1][2][3][4] |
| IL-12 | Monocytes/Macrophages, Dendritic Cells | Decrease | [1][4] |
| IL-6 | Monocytes/Macrophages | Decrease | [1] |
| IL-1β | Monocytes/Macrophages | Decrease | [1] |
| IFNγ (Th1) | CD4+ T cells | Potential for modulation | [10] |
| IL-4 (Th2) | CD4+ T cells | Potential for modulation | General Knowledge |
| IL-17 (Th17) | CD4+ T cells | Potential for modulation | General Knowledge |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits SIK2/SIK3, leading to altered gene transcription.
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile transfer pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the distinct band of PBMCs at the plasma-Ficoll interface using a sterile pipette and transfer to a new conical tube.
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate cell culture medium or staining buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration as required for the subsequent experiments.
Protocol 2: In Vitro Treatment and Stimulation of Immune Cells
Materials:
-
Isolated immune cells (e.g., PBMCs) in complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell stimulation cocktail (e.g., LPS for monocytes, PMA and Ionomycin for T cells)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell culture plates (e.g., 96-well U-bottom plate)
Procedure:
-
Seed the isolated immune cells at a density of 1-2 x 106 cells/mL in a cell culture plate.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound dilutions or vehicle control to the appropriate wells and incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.
-
Following pre-treatment, add the cell stimulation cocktail to the wells.
-
For intracellular cytokine analysis, add a protein transport inhibitor during the last 4-6 hours of the stimulation period.
-
Incubate the cells for the appropriate stimulation time (e.g., 4-24 hours depending on the stimulus and target cytokines).
-
After incubation, harvest the cells for flow cytometry staining.
Protocol 3: Staining for Cell Surface and Intracellular Markers
Materials:
-
Treated and stimulated immune cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated antibodies for cell surface markers (see Table 1 for examples)
-
Fixation/Permeabilization Buffer Kit (e.g., containing paraformaldehyde and saponin or a commercial kit)
-
Fluorochrome-conjugated antibodies for intracellular cytokines and transcription factors (see Table 2 for examples)
-
96-well V-bottom plate or flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest the cells and transfer them to a 96-well V-bottom plate or flow cytometry tubes.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 50-100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Fixation and Permeabilization: After the final wash, resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with Permeabilization Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 50-100 µL of Permeabilization Buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies for intracellular targets.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in 200-300 µL of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Protocol 4: Flow Cytometry Data Acquisition and Analysis
Procedure:
-
Instrument Setup:
-
Perform daily quality control on the flow cytometer using standardized beads.
-
Set up the appropriate voltages for each detector (photomultiplier tube, PMT) to ensure optimal signal detection.
-
Use single-stained compensation controls for each fluorochrome in the panel to create a compensation matrix to correct for spectral overlap.
-
-
Data Acquisition:
-
Acquire a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte or monocyte gate) for each sample to ensure statistical significance.
-
-
Data Analysis:
-
Use a suitable flow cytometry analysis software (e.g., FlowJo™, FCS Express™).
-
Apply the compensation matrix to the data.
-
Gate on the cell populations of interest based on their forward scatter (FSC) and side scatter (SSC) properties to exclude debris and dead cells.
-
Use a hierarchical gating strategy to identify specific immune cell subsets based on the expression of lineage and differentiation markers (e.g., gate on CD3+ cells, then on CD4+ and CD8+ subsets).
-
Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each marker of interest.
-
Compare the results from this compound-treated samples to the vehicle-treated controls.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound using flow cytometry. By following these detailed procedures, researchers can obtain robust and reproducible data on how this SIK2/SIK3 inhibitor impacts various immune cell populations and their functional responses. The ability to simultaneously analyze multiple parameters at the single-cell level makes flow cytometry an invaluable technique for elucidating the mechanism of action of novel therapeutic agents like this compound and for advancing their development in the treatment of inflammatory and autoimmune diseases.
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic profiling of human induced regulatory T cells at early differentiation: insights into distinct immunosuppressive potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Analysis of Monocytes Polarization and Reprogramming From Inflammatory to Immunosuppressive Phase During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Unbiased Flow Cytometry-Based Approach to Assess Subset-Specific Circulating Monocyte Activation and Cytokine Profile in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
GLPG3970 Administration in Murine Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG3970 is a selective, first-in-class inhibitor of Salt-Inducible Kinase 2 and 3 (SIK2/SIK3) that has shown therapeutic potential in preclinical models of inflammatory diseases, including arthritis.[1] SIK2/SIK3 inhibition modulates the immune system through a dual mechanism of action: it curtails the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), while simultaneously boosting the release of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] This document provides detailed application notes and protocols for the administration of this compound in two established mouse models of arthritis: Collagen-Induced Arthritis (CIA) and IL-23-Induced Psoriatic Arthritis (PsA).
Mechanism of Action: SIK2/SIK3 Inhibition
The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. Inhibition of SIK2 and SIK3 by this compound leads to a transcriptional switch in immune cells. This switch results in the reduced expression of pro-inflammatory mediators and an enhanced immunoregulatory activity, thereby mitigating the inflammatory cascade characteristic of arthritic conditions.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Workflow:
Methodology:
-
Animal Model: DBA1J mice are classically used for this model.[1]
-
Induction of Arthritis:
-
This compound Administration:
-
Treatment Period: Prophylactic treatment with this compound is administered from day 32 to day 47.[1]
-
Dosage: Three different doses of this compound were evaluated in preclinical studies, though the specific concentrations have not been publicly disclosed. It was noted that the highest dose tested showed efficacy comparable to an anti-TNF agent (Enbrel®).[1]
-
Formulation and Route of Administration: For oral administration in mice, this compound can be formulated as a homogeneous suspension in Solutol/methyl cellulose (MC) 0.5% (2/98; v/v).
-
-
Outcome Measures:
IL-23-Induced Psoriatic Arthritis (PsA) Model
This model is relevant for studying psoriatic arthritis, a condition characterized by both skin and joint inflammation.
Experimental Workflow:
Methodology:
-
Animal Model: B10.RIII mice are used in this model.[1]
-
Induction of Arthritis: Psoriatic arthritis-like disease is induced via a hydrodynamic intravenous injection of 0.1 µg of a murine IL-23 enhanced Episomal Expression Vector.[1]
-
This compound Administration:
-
Treatment Period: Mice receive treatment with this compound for a duration of 5 weeks.[1]
-
Dosage: As in the CIA model, three different doses were evaluated, with the specific concentrations remaining proprietary.
-
Formulation and Route of Administration: A formulation suitable for the chosen route of administration (e.g., oral gavage) should be prepared. For oral dosing, the Solutol/methyl cellulose formulation can be considered.
-
-
Outcome Measures:
Data Presentation
Preclinical studies have demonstrated the dose-dependent efficacy of this compound in reducing the clinical signs of arthritis in both the CIA and IL-23-induced PsA mouse models.[1] While the precise quantitative data from these studies are not publicly available, the following tables summarize the reported outcomes.
Table 1: Summary of this compound Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model [1]
| Treatment Group | Clinical Score | Bone Erosion (Larsen Score) | Anti-Collagen Type-II Antibodies |
| Vehicle Control | High | High | High |
| This compound (Low Dose) | Reduced | Reduced | Reduced |
| This compound (Mid Dose) | Further Reduced | Further Reduced | Further Reduced |
| This compound (High Dose) | Significantly Reduced (Comparable to anti-TNF) | Significantly Reduced | Significantly Reduced |
| Anti-TNF (Enbrel®) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Summary of this compound Efficacy in the IL-23-Induced Psoriatic Arthritis (PsA) Mouse Model [1]
| Treatment Group | Clinical Score | Osteophyte Formation | Paw Inflammatory Mediators |
| Vehicle Control | High | Present | High |
| This compound (Dose 1) | Reduced | Reduced | Reduced |
| This compound (Dose 2) | Further Reduced | Further Reduced | Further Reduced |
| This compound (Dose 3) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Conclusion
The administration of this compound in mouse models of collagen-induced arthritis and IL-23-induced psoriatic arthritis has shown promising therapeutic effects, supporting its development for the treatment of inflammatory arthritides.[1] The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of SIK2/SIK3 inhibitors in relevant preclinical settings. The dose-dependent reduction in clinical scores, joint damage, and inflammatory markers highlights the potential of this therapeutic approach.[1]
References
Application Note: Measuring GLPG3970's Impact on Gene Expression via qPCR
Introduction
GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[1][2][3][4][5] SIKs are key regulators of inflammatory and immunoregulatory pathways.[3][4] Inhibition of SIK2 and SIK3 by this compound has been shown to modulate cytokine production, leading to a decrease in pro-inflammatory cytokines such as TNFα and an increase in the anti-inflammatory cytokine IL-10.[3][4] This dual mode of action makes this compound a promising therapeutic candidate for autoimmune and inflammatory diseases.[1][3][4] The underlying mechanism involves the regulation of transcription factors and coactivators, ultimately altering gene expression profiles.[5]
This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to measure the impact of this compound on the expression of target genes in relevant cell types. The protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound and similar SIK inhibitors.
Signaling Pathway and Mechanism of Action
SIK kinases, once activated by upstream kinases like LKB1, phosphorylate and thereby inhibit the nuclear translocation of transcriptional coactivators such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5] By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of these substrates, allowing their translocation to the nucleus. In the nucleus, these coactivators can then modulate the expression of target genes. For instance, increased CRTC activity can lead to the upregulation of genes with cAMP response elements (CRE) in their promoters, including immunoregulatory genes. Preclinical studies have demonstrated that this compound treatment leads to the upregulation of CREB activation genes such as NR4A1, NR4A2, and NR4A3.[6]
Experimental Protocol: qPCR Analysis of Gene Expression
This protocol outlines the steps for treating cells with this compound, isolating RNA, performing reverse transcription, and quantifying gene expression using qPCR.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., human primary myeloid cells, THP-1 monocytes) in appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
II. RNA Isolation and Quantification
-
RNA Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture plate using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).
-
Proceed with RNA extraction according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the purity by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
III. Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Reaction:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
Use a consistent amount of RNA for each sample (e.g., 1 µg).
-
The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Perform the reaction in a thermal cycler according to the manufacturer's recommended protocol.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR reaction.
IV. Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Design or obtain validated primers for the target genes (e.g., NR4A1, NR4A2, NR4A3, TNF, IL10) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 70-150 base pairs.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green or a probe-based master mix), forward and reverse primers for the gene of interest, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run all samples in triplicate.
-
-
Thermal Cycling:
-
Perform the qPCR in a real-time PCR detection system. A typical thermal cycling protocol includes:
-
An initial denaturation step (e.g., 95°C for 2 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
A melt curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays).
-
-
References
- 1. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound / Galapagos, Gilead [delta.larvol.com]
Troubleshooting & Optimization
GLPG3970 solubility issues and solutions in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG3970, focusing on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a poorly water-soluble compound. It is practically insoluble in aqueous buffers alone and requires the use of organic solvents, co-solvents, or other solubilization techniques to prepare solutions suitable for experimental use.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] Concentrations of up to 100-105 mg/mL in DMSO have been reported, though achieving this may require sonication.[2][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[3]
Q3: How should I prepare working solutions of this compound for in vitro cell-based assays?
A3: For in vitro assays, a common practice is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution is then serially diluted to the final desired concentration in your aqueous cell culture medium or buffer (e.g., PBS). It is critical to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells (typically ≤ 0.5%). One study describes preparing serial dilutions in PBS with a final DMSO concentration of 0.3%.[5] Rapid mixing during dilution is essential to prevent precipitation.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q5: Are there established formulations for in vivo animal studies?
A5: Yes, several formulations using co-solvents and surfactants have been developed to improve the oral bioavailability of this compound. These are designed to create a stable dispersion or solution for administration. While not directly applicable to all in vitro systems, they illustrate effective solubilization strategies. Refer to the "Quantitative Data on this compound Solubilization" section for details.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is the most common issue encountered with this compound. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous environment causes the compound to fall out of solution.
Solutions:
-
Optimize DMSO Concentration:
-
Minimize Final DMSO: Ensure the final DMSO concentration in your working solution is as low as possible while maintaining solubility, ideally below 0.5% for most cell-based assays.
-
Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes prevent shocking the compound out of solution.
-
-
Improve Dilution Technique:
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) may slightly increase the solubility of this compound, but this should be tested for its effect on compound stability and the experimental system.
-
-
Use of Excipients (for specific applications):
-
Surfactants: For certain biochemical assays (not cell-based), the inclusion of a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) can help maintain solubility. Compatibility with your assay must be verified.
-
Serum: If your cell culture medium contains serum (e.g., FBS), the proteins in the serum can help to bind and solubilize hydrophobic compounds. Diluting your this compound stock directly into the complete, serum-containing medium may yield better results than diluting into a serum-free buffer like PBS.
-
-
Consider Alternative Solubilization Methods:
-
If your experimental design allows, you can explore formulations similar to those used for in vivo studies, which employ co-solvents like PEG300 or solubilizing agents like cyclodextrins. However, these must be carefully evaluated for compatibility with your specific assay.
-
Quantitative Data on this compound Solubilization
Table 1: Stock Solution Preparation
| Solvent | Reported Concentration | Method Notes |
| DMSO | 100 mg/mL (198.22 mM) | Requires sonication to fully dissolve. Use fresh, anhydrous DMSO.[2][3] |
| DMSO | 105 mg/mL (208.13 mM) | Requires low-frequency sonication.[4] |
Table 2: Example Formulations for Working Solutions (in vivo)
These formulations are optimized for animal dosing but demonstrate effective solubilization strategies that may be adapted for specific in vitro needs after careful validation.
| Formulation Composition | Final this compound Concentration | Method Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.96 mM) | Solvents must be added in the specified order. The final solution is clear but requires sonication.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.96 mM) | A clear solution is formed with sonication. SBE-β-CD is a solubilizing agent.[2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.96 mM) | A clear solution is formed with sonication.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is a general guideline for preparing working solutions for treating cells in culture.
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock, for example, 50 mM (approx. 25.2 mg/mL).
-
Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes until the solution is completely clear.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform serial dilutions of your DMSO stock solution directly into the pre-warmed medium to achieve your final desired concentrations.
-
Example for a 10 µM final concentration:
-
Dilute the 50 mM stock 1:100 in medium to get a 500 µM intermediate solution.
-
Dilute the 500 µM intermediate 1:50 in medium to get the final 10 µM working solution.
-
-
During each dilution step, add the smaller volume to the larger volume while vortexing to ensure rapid and thorough mixing.
-
The final DMSO concentration in this example would be 0.02%, which is well-tolerated by most cell lines.
-
Use the final working solutions immediately. Do not store dilute aqueous solutions of this compound.
-
Visualizations
SIK Signaling Pathway and this compound Mechanism of Action
The Salt-Inducible Kinases (SIK) are part of the AMPK family of serine/threonine kinases.[6][7] Their activity is regulated by upstream kinases like LKB1 (activation) and PKA (inhibition).[5] SIKs, in turn, phosphorylate and inhibit CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), retaining them in the cytoplasm. This compound is a potent dual inhibitor of SIK2 and SIK3.[3] By inhibiting SIK2/3, this compound allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, which modulates the transcription of downstream genes, leading to a decrease in pro-inflammatory cytokines (e.g., TNFα, IL-12) and an increase in anti-inflammatory cytokines (e.g., IL-10).[5][8]
Experimental Workflow for Solubility Testing
This workflow outlines a logical sequence of steps for a researcher to determine the practical solubility limit of this compound in their specific experimental buffer and to troubleshoot precipitation issues.
References
- 1. Salt-inducible kinases regulate growth through the Hippo signalling pathway in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound | SIK2/SIK3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Potential off-target effects of GLPG3970 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GLPG3970 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family.[1][2] The intended therapeutic approach is to modulate pro-inflammatory and immunoregulatory pathways, making it a candidate for treating autoimmune and inflammatory diseases.[1][3] Inhibition of SIK2/3 leads to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines like TNFα and the enhancement of anti-inflammatory cytokines such as IL-10.[1][4]
Q2: What are the known on-target and off-target activities of this compound from kinase screening?
This compound was developed to be a dual SIK2/SIK3 inhibitor with high selectivity against SIK1 to potentially avoid cardiovascular side effects associated with pan-SIK inhibition.[2][5] Its selectivity was assessed against a broad panel of 372 kinases.[2]
The primary off-target identified with an IC50 value below 1 µM was Receptor-Interacting Protein Kinase 2 (RIPK2).[2] this compound is approximately 10-fold more potent on SIK2 and 20-fold more potent on SIK3 than on RIPK2.[1][2] Since RIPK2 is also a target of interest for inflammatory diseases, this off-target activity was not considered detrimental to its development.[2]
Q3: My cellular assay is showing an unexpected phenotype after this compound treatment. How can I troubleshoot this?
Unexpected results can arise from on-target, off-target, or experimental artifacts. Follow this guide to troubleshoot:
-
Confirm On-Target Effect: First, verify that you are observing the expected on-target biological signature of SIK2/3 inhibition. This includes checking for a decrease in pro-inflammatory markers (e.g., TNFα, IL-12) and/or an increase in immunoregulatory markers (e.g., IL-10).[1]
-
Consider the RIPK2 Off-Target: Evaluate if the unexpected phenotype could be explained by the known off-target inhibition of RIPK2. Review literature on RIPK2 signaling in your specific cell type or pathway of interest.
-
Titrate the Compound: Perform a dose-response experiment. On-target effects should occur at concentrations consistent with the cellular IC50 values for SIK2 (254 nM) and SIK3 (79 nM).[1] Effects observed only at much higher concentrations (>>1 µM) are more likely to be off-target.
-
Use a Structurally Unrelated SIK2/3 Inhibitor: If available, use a different, structurally distinct SIK2/3 inhibitor as a control. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Assess Cell Health: High concentrations of any small molecule can induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel with your primary experiment to rule out cytotoxicity as the cause of the observed phenotype.
Q4: Did this compound show any potential for off-target based drug-drug interactions?
Yes, in vitro assays indicated that this compound was a strong inhibitor of Breast Cancer Resistance Protein (BCRP), an important drug transporter.[6][7] This suggested a potential for drug-drug interactions (DDIs) with BCRP substrates. However, subsequent clinical DDI studies in healthy adults were conducted to assess this risk in vivo. The studies showed that this compound had only a mild inhibitory effect on intestinal BCRP, which was not deemed clinically relevant.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its intended targets and known off-targets.
Table 1: On-Target Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Source |
| SIK1 | Biochemical | 282.8 | [1][2][3] |
| SIK2 | Biochemical | 7.8 | [1][2][3] |
| SIK3 | Biochemical | 3.8 | [1][2][3] |
| SIK1 | Cellular (NanoBRET) | >17,500 | [1] |
| SIK2 | Cellular (NanoBRET) | 254 | [1] |
| SIK3 | Cellular (NanoBRET) | 79 | [1] |
Table 2: Known Off-Target Inhibitory Activity of this compound
| Off-Target | Assay Type | IC50 (nM) | Source |
| RIPK2 | Biochemical | 78.4 | [2] |
| ABL1 | Biochemical | 1,095 | [2] |
| MKNK2 | Biochemical | 1,074 | [2] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the selectivity of a compound like this compound against a large kinase panel.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used for the IC50 determination.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the kinase, its specific peptide substrate, and ATP (typically at its Km concentration).
-
Plate Preparation: Dispense the kinase reaction mixture into the wells of a multi-well assay plate (e.g., 384-well).
-
Compound Addition: Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes the NanoBRET™ (Bioluminescence Resonance Energy Transfer) method used to quantify the binding of this compound to SIK1, SIK2, and SIK3 in living cells.[1]
-
Cell Preparation: Use HEK293 cells transiently expressing a fusion protein of the target kinase (SIK1, SIK2, or SIK3) and NanoLuc® luciferase.
-
Plating: Seed the transfected cells into 96-well or 384-well white assay plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle control.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the ATP-binding pocket of the kinase, to all wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for approximately 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the NanoBRET™ substrate to the wells. Immediately measure both the donor emission (luciferase at 460 nm) and the acceptor emission (tracer at 610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the DMSO controls. Plot the BRET ratio against the log of the this compound concentration and fit the curve to determine the cellular IC50 value.
Visualizations
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in GLPG3970 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with GLPG3970. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] It has significantly lower activity against SIK1.[1][2][3][4] The primary mechanism of action of this compound is the modulation of inflammatory responses through a dual pathway: it inhibits the production of pro-inflammatory cytokines (like TNFα and IL-12) while simultaneously promoting the production of anti-inflammatory cytokines (like IL-10).[1][2][5] This is achieved by influencing the activity of transcription factors regulated by SIKs.[6]
Q2: What are the reported IC50 values for this compound against the SIK isoforms?
A2: The inhibitory concentrations (IC50) for this compound are as follows:
| Kinase | IC50 (nM) |
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
| (Data sourced from biochemical assays)[1][2][3][4] |
Q3: In which disease models has this compound shown activity?
A3: this compound has demonstrated activity in various preclinical models of inflammatory diseases, including:
-
LPS-induced cytokine release in mice[1]
-
Dextran sulfate sodium (DSS)-induced colitis in mice[1]
-
Collagen-induced arthritis (CIA) in mice[7]
-
IL-23-induced psoriatic arthritis model in mice[7]
In early clinical trials, this compound showed some signs of activity in patients with psoriasis and ulcerative colitis, but not in rheumatoid arthritis.[5][8][9]
Q4: Has the development of this compound been discontinued?
A4: Yes, while this compound demonstrated a tolerable safety profile and some early signs of clinical activity, Galapagos NV announced that they would not progress this compound into further clinical development.[9] The company is focusing on other SIK inhibitors in its portfolio.
Troubleshooting Guides
In Vitro Experiments
Scenario 1: Inconsistent results in cytokine assays with LPS-stimulated primary human monocytes.
-
Question: I am seeing high variability in TNFα inhibition and IL-10 induction with this compound in my LPS-stimulated monocyte cultures. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Cell Viability: High concentrations of kinase inhibitors can sometimes be cytotoxic.
-
Recommendation: Always perform a cell viability assay (e.g., MTT or LDH) in parallel with your cytokine assay to ensure that the observed effects are not due to cell death.
-
-
LPS Potency: The activity of LPS can vary between lots and preparations.
-
Recommendation: Use a consistent lot of LPS and titrate it to determine the optimal concentration for stimulation in your specific cell type. Ensure proper storage of the LPS stock solution.
-
-
Donor Variability: Primary human cells exhibit significant donor-to-donor variability in their response to stimuli.
-
Recommendation: Whenever possible, use cells from multiple donors to confirm your results. Report the data from individual donors to show the range of responses.
-
-
Inhibitor Solubility: Poor solubility of the inhibitor can lead to inconsistent effective concentrations.
-
Recommendation: this compound is soluble in DMSO.[3] Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. Prepare fresh dilutions of the inhibitor for each experiment.
-
-
Timing of Treatment and Stimulation: The timing of inhibitor pre-incubation and LPS stimulation is critical.
-
Recommendation: A typical protocol involves pre-incubating the cells with this compound for 1-2 hours before adding LPS.[10] Ensure this timing is consistent across experiments.
-
-
Scenario 2: No significant change in the phosphorylation of a downstream SIK substrate.
-
Question: I am not observing the expected change in the phosphorylation of a known SIK substrate (e.g., CRTC3) after treating my cells with this compound. What should I check?
-
Possible Causes and Troubleshooting Steps:
-
Antibody Quality: The quality of phospho-specific antibodies can be variable.
-
Recommendation: Validate your phospho-specific antibody using positive and negative controls. Ensure you are using the antibody at the recommended dilution and that your western blot protocol is optimized.
-
-
Basal Phosphorylation Level: The basal level of phosphorylation of the substrate in your cell line may be low.
-
Recommendation: You may need to stimulate the cells to increase the activity of upstream kinases that phosphorylate the SIK substrate.
-
-
Inhibitor Concentration and Incubation Time: The concentration of this compound or the incubation time may be insufficient.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a change in phosphorylation.
-
-
Cell Line Specificity: The SIK signaling pathway can vary between different cell lines.
-
Recommendation: Ensure that the SIK pathway is active in your chosen cell line and that the substrate you are probing is expressed and regulated by SIK2/3 in that context.
-
-
In Vivo Experiments
Scenario 3: Lack of efficacy in a mouse model of colitis despite confirming compound exposure.
-
Question: I am not seeing a significant reduction in disease activity in my DSS-induced colitis model with this compound, even though pharmacokinetic analysis confirms systemic exposure. What could be the issue?
-
Possible Causes and Troubleshooting Steps:
-
DSS Model Severity: The severity of DSS-induced colitis can be highly variable.
-
Dosing Regimen: The dose and frequency of this compound administration may not be optimal for the colitis model.
-
Recommendation: this compound has been administered orally in mice at doses ranging from 1 to 60 mg/kg.[1] Consider performing a dose-ranging study to find the most effective dose for your specific model and endpoint. Also, consider the timing of treatment initiation (prophylactic vs. therapeutic).
-
-
Clinical Endpoint Measurement: The chosen readouts may not be sensitive enough to detect the effects of the compound.
-
Recommendation: In addition to clinical scores (body weight loss, stool consistency, bleeding), assess more objective endpoints such as colon length, histological scoring of inflammation and tissue damage, and local cytokine levels in the colon tissue. The clinical trial in ulcerative colitis showed a discrepancy between objective measures (endoscopy, histology) and the clinical score.[5][8]
-
-
Mouse Strain: The genetic background of the mice can influence the development and severity of DSS-induced colitis.
-
Recommendation: Be consistent with the mouse strain, age, and supplier.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Stimulation | Measured Cytokines | This compound Effect | IC50 / EC50 (nM) |
| Cytokine Release | Human Primary Monocytes | LPS | TNFα, IL-12 | Inhibition | 231 (TNFα), 67 (IL-12) |
| IL-10 | Induction | - | |||
| Cytokine Release | Human Monocyte-Derived Macrophages | LPS | TNFα | Inhibition | 365 |
| IL-10 | Induction | - | |||
| Cytokine Release | Human Whole Blood | LPS | TNFα | Inhibition | 1000 |
| IL-10 | Induction | - | |||
| Target Engagement | HEK293 cells | - | SIK1, SIK2, SIK3 binding | Inhibition | >17,500 (SIK1), 254 (SIK2), 79 (SIK3) |
| CRTC3 Translocation | U2OS cells | - | Nuclear translocation of CRTC3 | Induction | 1,703 |
| (Data compiled from a study on the discovery of this compound)[1] |
Table 2: Summary of this compound Clinical Trial Outcomes
| Indication | Phase | Primary Endpoint | Key Outcome |
| Psoriasis | 1b | PASI 50 Response at Week 6 | Statistically significant improvement in PASI 50 response compared to placebo.[5] |
| Ulcerative Colitis | 2a | Change from baseline in total Mayo Clinic Score at Week 6 | No significant difference from placebo on the primary endpoint. However, positive signals were observed on objective measures like endoscopy and histology.[5][8] |
| Rheumatoid Arthritis | 2a | Change from baseline in DAS28 (CRP) at Week 6 | No significant difference from placebo on the primary endpoint or most other efficacy measures.[5][8] |
Experimental Protocols
1. In Vitro LPS-Stimulated Cytokine Release Assay in Human Primary Monocytes
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate the purified monocytes in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and allow them to adhere.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to stimulate cytokine production.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNFα and IL-10 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
2. In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
-
Animals: Use 8-12 week old mice of a susceptible strain (e.g., C57BL/6).
-
Induction of Colitis: Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.
-
This compound Treatment: Administer this compound orally (e.g., by gavage) at the desired dose once daily. Treatment can be started before DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons. Measure the colon length and take tissue samples for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity or local cytokine levels.
Visualizations
Caption: Simplified signaling pathway of SIK2/3 inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo studies.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpg.com [glpg.com]
- 6. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. pharmatimes.com [pharmatimes.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
How to minimize GLPG3970 cytotoxicity in cell culture
Welcome to the technical support center for GLPG3970. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3] SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[2][3] By inhibiting SIK2 and SIK3, this compound can modulate inflammatory responses, making it a compound of interest for autoimmune and inflammatory diseases.[1][2][3] The inhibition of SIKs leads to the nuclear translocation of CREB-regulated transcription coactivators (CRTCs), which in turn modulates the transcription of genes involved in inflammation.
Q2: Is this compound known to be cytotoxic in cell culture?
Currently, there is no widespread evidence in the scientific literature to suggest that this compound exhibits general cytotoxicity in standard cell culture applications at typical working concentrations. SIK inhibitors have been explored in cancer research for their potential to induce programmed cell death (apoptosis) in cancer cells, which is a desired therapeutic effect in that context.[4] However, for non-cancer cell lines used in inflammation research, significant cytotoxicity is not an expected outcome when used at appropriate concentrations and with proper experimental technique.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound will be cell-line specific and dependent on the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. As a starting point, consider the IC50 values for SIK2 and SIK3, which are approximately 7.8 nM and 3.8 nM, respectively.[1][2] A typical concentration range for in vitro experiments could be from 10 nM to 1 µM.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mg/mL) and then dilute it to the final working concentration in your cell culture medium.[1]
Troubleshooting Guide: Minimizing Cytotoxicity
Unexpected cytotoxicity can arise from various factors in a cell culture experiment. This guide provides a systematic approach to troubleshooting and minimizing cell death when working with this compound.
Issue 1: High Levels of Cell Death Observed After Treatment
Potential Cause 1: Solvent Toxicity
The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%.
-
Action: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as your this compound-treated wells, but without the compound. This will help you differentiate between solvent-induced cytotoxicity and compound-specific effects.
Potential Cause 2: Suboptimal Compound Concentration
Even if a compound is not inherently cytotoxic, excessively high concentrations can lead to off-target effects and cell death.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay.
-
Action: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the concentration that gives the desired biological effect without compromising cell viability.
Potential Cause 3: Cell Line Sensitivity
Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Recommendation: If you observe cytotoxicity, consider testing a lower concentration range or reducing the incubation time.
-
Action: Review the literature for any published data on the use of SIK inhibitors in your specific cell line or a similar one.
Potential Cause 4: Compound Instability or Degradation
Over time, compounds in solution can degrade, potentially leading to the formation of toxic byproducts.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Action: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock solution into smaller volumes for single-use to maintain its integrity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause 1: Inaccurate Pipetting
Errors in pipetting, especially with small volumes of a high-concentration stock solution, can lead to significant variations in the final concentration of this compound in your culture wells.
-
Recommendation: Use properly calibrated pipettes and appropriate pipetting techniques.
-
Action: To avoid pipetting very small volumes, perform serial dilutions of your stock solution.
Potential Cause 2: Uneven Cell Seeding
Inconsistent cell numbers at the beginning of the experiment will lead to variable results in viability assays.
-
Recommendation: Ensure you have a homogenous cell suspension before seeding your plates.
-
Action: Use a consistent and accurate method for cell counting, such as a hemocytometer or an automated cell counter.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | SIK2 / SIK3 | [1][2][3] |
| IC50 (SIK2) | 7.8 nM | [1][2] |
| IC50 (SIK3) | 3.8 nM | [1][2] |
| IC50 (SIK1) | 282.8 nM | [1][2] |
| Recommended Solvent | DMSO | [1] |
| Recommended Final DMSO Concentration | < 0.5% (ideally < 0.1%) | General cell culture best practice |
Experimental Protocols
Protocol: Assessing Cell Viability using a Resazurin-based Assay
This protocol describes a common method for assessing cell viability, which can be used to evaluate the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add resazurin solution to each well (typically 10% of the total volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Visualizations
Caption: Simplified signaling pathway of SIK2/SIK3 and the inhibitory action of this compound.
Caption: A workflow for assessing and mitigating potential cytotoxicity of this compound.
References
- 1. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting inconsistent GLPG3970 experimental outcomes
Welcome to the technical support center for GLPG3970. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot inconsistent outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] It has significantly lower activity against SIK1, which may offer a better safety profile by reducing the potential for cardiovascular side effects associated with pan-SIK inhibition.[1][5] The mechanism of action for this compound is characterized by a dual immunomodulatory effect: it inhibits the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously promoting the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).[1][2][4][6][7] This is achieved by inhibiting SIK2/3, which leads to the dephosphorylation and nuclear translocation of their substrates, ultimately modulating the transcription of cytokine genes.[1][2]
Q2: What are the recommended in vitro concentrations for this compound?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on published data, a good starting point for dose-response experiments would be in the nanomolar to low micromolar range. In biochemical assays, this compound has IC50 values of 3.8 nM for SIK3 and 7.8 nM for SIK2.[1][3][4] In cell-based assays using human primary monocytes stimulated with lipopolysaccharide (LPS), this compound inhibited TNFα production with an IC50 of 231 nM and IL-12 production with an IC50 of 67 nM.[2]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] A stock concentration of 10-100 mg/mL in fresh, high-quality DMSO is recommended.[3] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of the compound.[3] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For short-term storage, stock solutions can be kept at -20°C for up to one month.[3] Note that this compound is insoluble in water.[3]
Q4: What are the expected outcomes of this compound treatment in a typical in vitro inflammation model?
In a model of inflammation, such as primary human monocytes or whole blood stimulated with LPS, treatment with this compound is expected to result in a dose-dependent decrease in the secretion of pro-inflammatory cytokines like TNFα and a simultaneous dose-dependent increase in the secretion of the anti-inflammatory cytokine IL-10.[1][2][4][8] This dual activity is a key characteristic of SIK2/SIK3 inhibition.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SIK1 | 282.8[1][3][4] |
| SIK2 | 7.8[1][3][4] |
| SIK3 | 3.8[1][3][4] |
Table 2: Cellular Activity of this compound in Human Primary Cells
| Cell Type | Stimulant | Readout | Effect | IC50 / EC50 (nM) |
| Monocytes | LPS | TNFα Production | Inhibition | 231[2] |
| Monocytes | LPS | IL-12 Production | Inhibition | 67[2] |
| Monocytes | LPS | IL-10 Production | Increase | - |
| Monocyte-Derived Macrophages | LPS | TNFα Production | Inhibition | 365[2] |
| Monocyte-Derived Macrophages | LPS | IL-10 Production | Increase | - |
| U2OS Cells | - | CRTC3 Nuclear Translocation | Induction | 1,703[2] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
Adjusting GLPG3970 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GLPG3970, a selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3.[1][2][3] The content is designed to assist in optimizing experimental design, with a particular focus on adjusting treatment duration for maximal therapeutic effect.
Troubleshooting Guides
Q1: I am not observing the expected dual modulation of cytokines (decreased TNF-α and increased IL-10) in my in vitro assay. What are the potential reasons and how can I troubleshoot this?
Possible Causes and Solutions:
-
Suboptimal Treatment Duration: The kinetics of TNF-α suppression and IL-10 induction may differ. IL-10 mRNA expression in response to SIK inhibition can be rapid and transient, peaking as early as 1 hour and returning to near-basal levels by 6 hours.[4] In contrast, effects on protein secretion may have different kinetics.
-
Troubleshooting Step: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and collect supernatants and/or cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Analyze cytokine levels at each point to determine the optimal incubation time for the desired effect in your specific cell type. For macrophage polarization markers, expression can change significantly between 4 and 72 hours of stimulation.[5]
-
-
Incorrect this compound Concentration: The dose-response for TNF-α inhibition and IL-10 induction may not be identical.
-
Cell Type and State: The responsiveness to SIK inhibition can be cell-type specific and dependent on the activation state of the cells.
-
Assay Sensitivity: The assays used to measure cytokines may not be sensitive enough to detect changes.
-
Troubleshooting Step: Use highly sensitive ELISA kits or multiplex bead-based assays for cytokine quantification.[7] Ensure your protein detection method is validated and has a standard curve that covers the expected concentration range of your cytokines.
-
Q2: I am having difficulty confirming the downstream effects of this compound on the SIK signaling pathway, such as CRTC translocation.
Possible Causes and Solutions:
-
Timing of Observation: The translocation of CREB-regulated transcription coactivators (CRTCs) to the nucleus can be a rapid event. For instance, CRTC1 translocation can be observed as early as 10 minutes after a stimulus.[8][9]
-
Troubleshooting Step: Perform a time-course experiment with early time points (e.g., 10, 30, 60, 120 minutes) to capture the peak of CRTC nuclear translocation.
-
-
Subcellular Fractionation Issues: Inefficient separation of nuclear and cytoplasmic fractions can lead to ambiguous results.
-
Troubleshooting Step: Optimize your subcellular fractionation protocol. Use validated kits and include nuclear and cytoplasmic markers (e.g., Lamin B1 and GAPDH, respectively) in your Western blot analysis to confirm the purity of your fractions.
-
-
Imaging and Analysis Parameters: For immunofluorescence-based detection, imaging parameters and quantification methods are critical.
-
Troubleshooting Step: Use a consistent imaging protocol and a standardized method for quantifying nuclear versus cytoplasmic fluorescence intensity. Ensure your antibody is specific for the CRTC isoform of interest.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of SIK2 and SIK3.[1][2][3] SIKs are kinases that phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), retaining them in the cytoplasm. By inhibiting SIK2 and SIK3, this compound leads to the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs act as co-activators for the transcription factor CREB, leading to a dual effect: the enhanced transcription of anti-inflammatory cytokines like IL-10 and the inhibited transcription of pro-inflammatory cytokines such as TNF-α.[4][10][11]
Q2: What are the recommended in vitro concentrations and treatment durations for this compound?
The optimal concentration and duration are highly dependent on the cell type and the specific biological question.
-
Concentration: Based on its IC50 values, effective concentrations for in vitro studies are likely in the nanomolar to low micromolar range.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
Duration: As discussed in the troubleshooting guide, a time-course experiment is crucial. For cytokine modulation, a range of 2 to 48 hours is a reasonable starting point. For rapid signaling events like CRTC translocation, much shorter time points (minutes to a few hours) should be investigated.[8][9]
Q3: How stable is this compound in solution?
For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions in DMSO are prepared, they should be aliquoted and stored at -80°C for long-term storage (up to a year) to avoid repeated freeze-thaw cycles. For short-term storage, -20°C for up to a month is suggested.[6]
Data Presentation
Table 1: In Vitro Potency of this compound [2][3][6]
| Target | IC50 (nM) |
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |
Table 2: Summary of this compound Clinical Trial Durations and Observations [11]
| Indication | Study Phase | Treatment Duration | Key Clinical Observation |
| Psoriasis | Phase 1b | 6 weeks | Improvement in PASI 50 response compared to placebo. |
| Ulcerative Colitis | Phase 2a | 6 weeks | Positive signals on objective parameters (endoscopy, histology), but no differentiation from placebo on the primary endpoint (Mayo Clinic Score). |
| Rheumatoid Arthritis | Phase 2a | 6 weeks | No differentiation from placebo on the primary endpoint (DAS28 response). |
Experimental Protocols
1. Protocol for Determining Optimal Treatment Duration for Cytokine Modulation
-
Cell Seeding: Plate your cells of interest (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment.
-
Cell Stimulation: If required, stimulate the cells with an appropriate agent (e.g., LPS for macrophages) to induce a pro-inflammatory state.
-
This compound Treatment: Add this compound at a predetermined optimal concentration (from a prior dose-response experiment) to the cells.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-10 in the collected supernatants using a validated ELISA or multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentrations against the treatment duration to identify the time point of maximal TNF-α inhibition and IL-10 induction.
2. Protocol for CRTC Nuclear Translocation Assay by Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration for a series of short time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for the CRTC isoform of interest, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the CRTC signal in a sufficient number of cells for each condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.
Visualizations
Caption: SIK2/SIK3 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effect of stimulation time on the expression of human macrophage polarization markers | PLOS One [journals.plos.org]
- 6. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. The CRTC1-SIK1 Pathway Regulates Entrainment of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open‐Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpg.com [glpg.com]
Navigating GLPG3970 in Long-Term Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing GLPG3970 in long-term experimental settings, ensuring compound stability is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is the first step in ensuring the stability of this compound. Based on available data, the following storage conditions are recommended:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years[1] | |
| Stock Solution in Solvent | -80°C | 1 year[2] |
| -20°C | 1 month[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[2]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO.[2] For a 100 mg/mL stock solution, dissolve the compound in fresh, high-quality DMSO.[2] It is noted that moisture-absorbing DMSO can reduce solubility.[2] For in vivo studies, specific formulations using PEG300, Tween80, and ddH2O, or corn oil have been described, and it is recommended to use these mixed solutions immediately.[2]
Q3: I am observing inconsistent results in my long-term cell culture experiments with this compound. Could this be due to compound instability?
A3: Inconsistent results in long-term experiments can indeed be a sign of compound instability in the cell culture medium. The stability of a small molecule like this compound in an aqueous and biologically active environment can be influenced by several factors, including:
-
pH of the medium: The typical pH of cell culture medium (7.2-7.4) may affect the stability of the compound over time.
-
Presence of serum: Components in fetal bovine serum (FBS) or other supplements can interact with or enzymatically degrade the compound.
-
Cellular metabolism: Cells can metabolize the compound, reducing its effective concentration over time.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes, lowering the effective concentration in the medium.
It is recommended to perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.
Q4: How can I test the stability of this compound in my experimental setup?
A4: You can perform an in vitro stability assay. A general protocol involves incubating this compound in your cell culture medium (with and without cells) at 37°C. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the remaining compound is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing compound efficacy over time in a multi-day experiment. | Compound degradation in the culture medium. | 1. Replenish the medium with fresh compound more frequently. The frequency will depend on the determined stability of this compound in your specific assay conditions. 2. Perform a stability test to determine the degradation rate of this compound in your cell culture medium. |
| High variability between replicate wells or experiments. | 1. Inconsistent compound concentration due to improper mixing or precipitation. 2. Degradation of stock solution due to improper storage or multiple freeze-thaw cycles. 3. Adsorption of the compound to plasticware. | 1. Ensure the compound is fully dissolved and the final solution is homogenous before adding to the wells. 2. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. 3. Consider using low-adhesion plasticware. |
| Unexpected cytotoxicity at concentrations that should be non-toxic. | 1. Formation of a toxic degradation product. 2. Compound precipitation at high concentrations, which can cause physical stress to cells. | 1. Analyze the medium from long-term cultures for the presence of degradation products using LC-MS. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the concentration or using a different solvent system for dilution, if compatible with your cells. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all samples.
-
Aliquot the this compound-containing medium into sterile tubes or wells.
-
Incubate the samples at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove an aliquot and immediately stop any potential degradation by freezing it at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Workflows
This compound Mechanism of Action: SIK Signaling Pathway
This compound is an inhibitor of Salt-Inducible Kinases 2 and 3 (SIK2/SIK3).[3][4] These kinases are part of the AMP-activated protein kinase (AMPK) family and play a role in regulating the inflammatory response. By inhibiting SIK2/SIK3, this compound can modulate the production of both pro- and anti-inflammatory cytokines.[3]
Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Compound Stability
The following diagram outlines a general workflow for investigating the stability of a small molecule inhibitor like this compound in a long-term experimental setting.
Caption: A logical workflow for troubleshooting this compound instability in experiments.
References
Technical Support Center: Controlling for GLPG3970's Effect on RIPK2
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing experiments and interpreting data when using GLPG3970, a potent dual SIK2/SIK3 inhibitor, while accounting for its known off-target effects on RIPK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that primarily targets Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3), which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[1][2][3] It is being investigated for the treatment of autoimmune and inflammatory diseases.[4][5]
Q2: What is the known off-target activity of this compound on RIPK2?
Receptor-Interacting Protein Kinase 2 (RIPK2) has been identified as a significant off-target of this compound.[2][6] While this compound is a potent inhibitor of SIK2 and SIK3, it also inhibits RIPK2, albeit with lower potency.[2]
Q3: Why is it important to control for this compound's effect on RIPK2?
RIPK2 is a crucial signaling molecule downstream of the NOD-like receptors NOD1 and NOD2.[7][8][9] It plays a key role in the innate immune response by activating the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[7][10] Uncontrolled inhibition of RIPK2 by this compound can confound experimental results, making it difficult to attribute observed effects solely to SIK2/SIK3 inhibition.
Q4: What are the relative potencies of this compound for its primary targets versus RIPK2?
The inhibitory potency of this compound varies across its targets. The table below summarizes the reported IC50 values.
| Target | IC50 (nM) |
| SIK3 | 3.8[1][2] |
| SIK2 | 7.8[1][2] |
| RIPK2 | 78.4[2] |
| SIK1 | 282.8[1][2] |
This data indicates that this compound is approximately 20-fold more potent against SIK3 and 10-fold more potent against SIK2 compared to RIPK2.[2]
Troubleshooting Guides
Issue 1: Observed phenotype does not align with expected effects of SIK2/SIK3 inhibition.
-
Possible Cause: The observed phenotype may be partially or wholly due to the off-target inhibition of RIPK2.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment with this compound. If the phenotype is observed at concentrations where RIPK2 is significantly inhibited (refer to the IC50 table), off-target effects are likely.
-
Use a Structurally Unrelated RIPK2 Inhibitor: Treat cells with a specific RIPK2 inhibitor that is structurally different from this compound. If this recapitulates the observed phenotype, it strengthens the evidence for RIPK2's involvement.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of RIPK2. If the phenotype is mimicked or occluded in the knockdown/knockout cells treated with this compound, it points to RIPK2's role.
-
Issue 2: Difficulty in deconvoluting the effects of SIK2/SIK3 versus RIPK2 inhibition in downstream signaling readouts (e.g., NF-κB activation).
-
Possible Cause: Both SIKs and RIPK2 can modulate inflammatory signaling pathways that converge on common downstream effectors like NF-κB.[2][7]
-
Troubleshooting Steps:
-
Use a More Selective SIK Inhibitor (if available): Compare the effects of this compound with a SIK inhibitor that has a better selectivity profile against RIPK2.
-
RIPK2 Rescue Experiment: In cells with genetic knockdown of RIPK2, re-express a wild-type or drug-resistant mutant of RIPK2. If the effect of this compound is reversed, it confirms the on-target effect on RIPK2.
-
Kinome Profiling: Perform a broad kinase profiling assay to assess the selectivity of this compound in your specific experimental system and identify any other potential off-targets.[11][12]
-
Experimental Protocols
Protocol 1: Cellular Assay to Differentiate SIK2/3 vs. RIPK2 Inhibition
This protocol uses a combination of specific pathway activators and readouts to distinguish between the effects of this compound on SIK and RIPK2 signaling.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) that expresses both SIKs and RIPK2.
-
Stimulation:
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) for 1-2 hours before stimulation. Include a vehicle control (e.g., DMSO) and a positive control (a known specific RIPK2 inhibitor).
-
Readout:
-
For RIPK2 activity: Measure the phosphorylation of downstream targets of the NOD-RIPK2 pathway, such as NF-κB (p65 phosphorylation) or MAPKs (p38, JNK phosphorylation) via Western blot or ELISA.[7]
-
For SIK activity: Measure the production of cytokines known to be regulated by SIKs, such as TNFα (inhibited by SIK inhibition) and IL-10 (potentiated by SIK inhibition), using ELISA or qPCR.[2][3]
-
-
Data Analysis: Compare the dose-response curves of this compound on NOD-dependent signaling versus SIK-dependent cytokine production. A significant inhibition of NOD-dependent readouts at higher concentrations of this compound would indicate an off-target effect on RIPK2.
Protocol 2: In Vitro Kinase Assay for Selectivity Profiling
This protocol determines the IC50 values of this compound against SIK2, SIK3, and RIPK2 in a controlled, cell-free system.
Methodology:
-
Reagents: Obtain recombinant human SIK2, SIK3, and RIPK2 enzymes, a suitable substrate peptide for each kinase, and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[13]
-
Assay Buffer: Prepare an appropriate kinase assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Kinase Reaction:
-
In a microplate, combine the kinase, its substrate, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
-
Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable method, such as phosphocellulose paper binding and scintillation counting.[13]
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: RIPK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for differentiating SIK and RIPK2 inhibition.
References
- 1. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. glpg.com [glpg.com]
- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of GLPG3970
Technical Support Center: GLPG3970
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the batch-to-batch variability of this compound. Our goal is to provide practical troubleshooting guidance and standardized protocols to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
General Information
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses. By inhibiting SIK2 and SIK3, this compound modulates the transcription of both pro- and anti-inflammatory cytokines, making it a compound of interest for autoimmune and inflammatory diseases. Its dual mechanism of action involves suppressing the production of pro-inflammatory cytokines while simultaneously enhancing the production of anti-inflammatory cytokines.
This compound Signaling Pathway
Caption: SIK2/3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Inconsistent Bioactivity
Q2: We are observing significant variability in our cell-based assay results between different batches of this compound. What are the potential causes and how can we troubleshoot this?
Inconsistent biological activity is a common issue arising from batch-to-batch variability. The root cause often lies in differences in the physicochemical properties of the compound.
Potential Causes:
-
Purity and Impurity Profile: Even minor differences in the impurity profile can significantly impact biological activity. Some impurities may have off-target effects or interfere with the assay.
-
Potency (IC50): The half-maximal inhibitory concentration (IC50) may vary between batches due to subtle structural differences or the presence of less active isomers.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate, thereby altering the effective concentration in your assay.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent bioactivity.
Recommended Actions & Analytical Techniques:
| Issue | Recommended Analytical Technique | Purpose |
| Purity & Impurities | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection | To quantify the purity of the compound and detect any impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of impurities, aiding in their structural elucidation. | |
| Potency | Biochemical Kinase Assay | To determine the IC50 value against SIK2 and SIK3 and compare it across batches. |
| Cell-Based Phosphorylation Assay | To confirm target engagement and functional inhibition within a cellular context.[1] | |
| Polymorphism | X-ray Powder Diffraction (XRPD) | To identify the crystalline form of the solid compound.[2][3] |
| Differential Scanning Calorimetry (DSC) | To analyze the thermal properties, which can differ between polymorphs.[2][3] | |
| Identity Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact molecular weight. |
Troubleshooting Solubility Issues
Q3: A new batch of this compound is showing poor solubility compared to previous batches. What could be the reason, and how can we address it?
Poor solubility can drastically affect the bioavailability of the compound in your experiments, leading to lower-than-expected activity.
Potential Causes:
-
Polymorphism: As mentioned, different crystalline forms can have significantly different solubilities. A more stable, less soluble polymorph may have been produced.[2][4][5][6]
-
Residual Solvents: The presence of different residual solvents from the synthesis process can impact how the compound dissolves.
-
Particle Size: Larger particle sizes can lead to a slower dissolution rate.
-
pH of the Solvent: The solubility of this compound may be pH-dependent. Ensure the pH of your buffer or media is consistent.
Recommended Actions:
-
Re-evaluate Solubility: Perform a solubility test in your specific experimental solvent.
-
Use a Standardized Dissolution Protocol: Before use, ensure the compound is fully dissolved. This may involve vortexing, sonication, or gentle heating, but be cautious of potential degradation.
-
Analytical Characterization: Use the techniques listed in the table below to investigate the physical properties of the batch.
| Potential Cause | Analytical Technique | Expected Outcome |
| Polymorphism | X-ray Powder Diffraction (XRPD) | Different diffraction patterns between batches indicate different polymorphs. |
| Residual Solvents | Gas Chromatography (GC) with Headspace Analysis | Identifies and quantifies any remaining solvents from synthesis. |
| Particle Size | Laser Diffraction or Microscopy | Measures the particle size distribution of the solid compound. |
| Structural Integrity | ¹H NMR Spectroscopy | Confirms that the chemical structure is correct and has not degraded. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements.
Objective: To determine the purity of a this compound batch and quantify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like DMSO.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Method:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimized wavelength for this compound)
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main this compound peak relative to the total area of all peaks to determine the purity.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Compare the impurity profile to that of a reference standard or a previously qualified "good" batch.
-
Best Practices for Handling and Storage
Q4: What are the recommended best practices for handling and storing this compound to ensure its stability and consistency?
Proper handling and storage are critical for maintaining the integrity of your compound and ensuring reproducible results.
Guidelines for Handling and Storage:
-
Solid Compound:
-
Storage: Store the solid compound at the temperature recommended by the supplier (typically -20°C or 4°C) in a tightly sealed container to protect it from light and moisture.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the compound. Use appropriate personal protective equipment (PPE).
-
-
Stock Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM in DMSO). Ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Store aliquots at -80°C for long-term stability.
-
Stability: The stability of this compound in solution may be limited. It is recommended to use freshly prepared solutions for experiments whenever possible.
-
Best Practices Workflow:
Caption: Recommended workflow for handling and storing this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benthamscience.com [benthamscience.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of GLPG3970 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of GLPG3970, a first-in-class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in primary human cells. Through a detailed examination of its effects on cytokine production and comparison with alternative SIK inhibitors, this document serves as a valuable resource for researchers investigating novel immunomodulatory therapies.
Introduction to this compound and the Role of SIKs in Inflammation
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This compound is a potent and selective dual inhibitor of SIK2 and SIK3, with significantly less activity against SIK1.[1][2][3] Its mechanism of action is characterized by a dual effect: the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokine production by immune cells.[1][3][4][5]
Mechanism of Action: Modulation of Cytokine Production in Primary Human Myeloid Cells
The immunomodulatory effects of this compound have been validated in primary human myeloid cells, which are key players in the inflammatory cascade. In these cells, this compound has been shown to dose-dependently inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3][4][5]
Signaling Pathway of SIK Inhibition
The inhibition of SIK2 and SIK3 by this compound leads to the activation of transcription factors that modulate the expression of cytokine genes. A key downstream effector of SIKs is the CREB-regulated transcription coactivator (CRTC) family. In an inactive state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs, which in turn co-activate the transcription factor CREB to promote the expression of anti-inflammatory genes, including IL-10. Conversely, SIK inhibition also leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, resulting in reduced production of TNFα and IL-12.
Comparative Performance of this compound in Primary Cell Assays
The following tables summarize the quantitative data on the in vitro activity of this compound in primary human myeloid cells.
Table 1: In Vitro Inhibitory Activity of this compound on SIK Isoforms
| Kinase | Biochemical IC50 (nM) |
| SIK1 | 282.8[1][3] |
| SIK2 | 7.8[1][3] |
| SIK3 | 3.8[1][3] |
Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Primary Human Myeloid Cells
| Cell Type | Cytokine | Endpoint | Value (nM) |
| Monocytes | TNFα | IC50 | 231[1][4] |
| Monocytes | IL-12 | IC50 | 67[1][4] |
| Monocyte-derived Macrophages | TNFα | IC50 | 365[1][4] |
| Human Whole Blood | TNFα | IC50 | 1000[1][4] |
| Monocytes & Macrophages | IL-10 | - | Dose-dependent increase[1][4] |
Comparison with Alternative SIK Inhibitors
While direct head-to-head comparative studies are limited, the following table provides available data on alternative SIK inhibitors to contextualize the performance of this compound. It is important to note that experimental conditions may vary between studies.
Table 3: Profile of Alternative SIK Inhibitors
| Compound Name | SIK Selectivity | Reported Activity in Primary Myeloid Cells | Reference |
| GLPG3312 | Pan-SIK (IC50: SIK1=2.0nM, SIK2=0.7nM, SIK3=0.6nM) | Demonstrates anti-inflammatory and immunoregulatory activities. | [6] |
| GLPG4399 | SIK3-selective | Reduces pro-inflammatory cytokine production in various immune cells. | [7] |
| ARN-3236 | SIK2-selective | Induces an anti-inflammatory phenotype. | [5][8] |
| YKL-05-099 | Pan-SIK | Suppresses pro-inflammatory and stimulates anti-inflammatory cytokines. | [9] |
| MRIA9 | Pan-SIK (IC50: SIK1=55nM, SIK2=48nM, SIK3=22nM) | Potent cellularly active SIK inhibitor. | [10] |
| JRD-SIK1/2i-4 | SIK1/2-selective (Ki: SIK1=3.1nM, SIK2=1.9nM, SIK3=70nM) | Suppresses pro-inflammatory and induces anti-inflammatory cytokines. | [1] |
Experimental Protocols
Isolation and Culture of Primary Human Monocytes
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs by positive selection using CD14 microbeads.
-
Cell Culture: Isolated monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Macrophage Differentiation: For generating monocyte-derived macrophages (MDMs), monocytes are cultured for 7 days in the presence of M-CSF (Macrophage Colony-Stimulating Factor).
LPS-Stimulated Cytokine Production Assay
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of GLPG3970 to other SIK inhibitors
An Objective Comparison of GLPG3970 and Other Salt-Inducible Kinase (SIK) Inhibitors for Researchers
Salt-inducible kinases (SIKs) have emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases due to their role in modulating immune responses.[1][2] This guide provides a comparative analysis of this compound, a clinical-stage SIK inhibitor, against other known SIK inhibitors, focusing on efficacy, mechanism of action, and supporting experimental data.
Introduction to SIKs and this compound
The SIK family, a part of the AMP-activated protein kinase (AMPK) family, consists of three isoforms: SIK1, SIK2, and SIK3.[1][3] These kinases are key regulators of inflammation.[1] Inhibition of SIKs can lead to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (like TNF-α, IL-6, and IL-12) and the enhancement of anti-inflammatory cytokines such as IL-10.[2][4][5] This dual action makes SIK inhibitors a compelling therapeutic strategy for various immune-mediated conditions.[6]
This compound is a first-in-class, orally administered small molecule that selectively inhibits SIK2 and SIK3 with a lower potency for SIK1.[3][7] This selectivity profile is designed to retain the desired anti-inflammatory effects on the immune system while potentially offering a better safety profile by avoiding significant impact on the cardiovascular system, where SIK1 plays a more critical role.[3]
Comparative Efficacy: In Vitro Potency
The efficacy of a kinase inhibitor is initially determined by its potency in inhibiting the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. This compound demonstrates potent inhibition of SIK2 and SIK3 with significant selectivity over SIK1.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound | 282.8 | 7.8 | 3.8 | [3] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [3] |
| HG-9-91-01 | 250 | 67 | 430 | [3] |
| ARN-3236 | 21.6 | <1 | 6.6 | [3] |
| YKL-05-099 | 10 | 40 | 30 | [3] |
| MRIA9 | 55 | 48 | 22 | [3] |
| SK-124 | 6.5 | 0.4 | 1.2 | [3] |
| JRD-SIK1/2i-4 | 3.1 | 1.9 | 70 | [3] |
SIK Signaling Pathway and Mechanism of Inhibition
SIK inhibitors exert their effect by blocking the phosphorylation of downstream targets. A key mechanism involves the CREB-regulated transcription coactivators (CRTCs). In immune cells, SIKs phosphorylate CRTC3, retaining it in the cytoplasm. Inhibition of SIKs allows dephosphorylated CRTC3 to translocate to the nucleus, where it coactivates transcription factors like CREB, leading to increased expression of anti-inflammatory genes such as IL-10. Concurrently, SIK inhibition interferes with the NF-κB pathway, reducing the transcription of pro-inflammatory cytokines.[6]
Caption: SIK inhibitors like this compound block SIK2/3, leading to CRTC3 nuclear translocation and increased IL-10 transcription, while also inhibiting the pro-inflammatory NF-κB pathway.
Clinical Efficacy of this compound
This compound has been evaluated in several clinical trials for inflammatory diseases. The results have been mixed, showing promising signals in some indications but failing to meet primary endpoints in others.[5][8]
| Indication | Study Phase | Key Efficacy Finding | Outcome | Reference |
| Psoriasis | Phase 1b (CALOSOMA) | 4 of 13 patients on this compound achieved PASI 50 response at Week 6, compared to 0 on placebo (p=0.002). | Statistically significant improvement observed. | [5][8][9] |
| Ulcerative Colitis (UC) | Phase 2a (SEA TURTLE) | Positive signals on objective measures (endoscopy, histology, fecal calprotectin). | Did not translate to a significant difference from placebo on the total Mayo Clinic Score at Week 6. | [5][8] |
| Rheumatoid Arthritis (RA) | Phase 2a | No differentiation from placebo on the change from baseline DAS28 (CRP) response. | Did not meet primary efficacy endpoints. | [5][8] |
Following these results, Galapagos has indicated a shift in focus towards earlier-stage SIK inhibitors with improved pharmacological properties.[9][10]
Preclinical In Vivo Efficacy
Preclinical studies in animal models provide crucial evidence for a drug's therapeutic potential. This compound has demonstrated efficacy in murine models of arthritis.[11]
-
Collagen-Induced Arthritis (CIA) Model: this compound treatment reduced the clinical score, with the highest dose showing effects comparable to an anti-TNF agent. This correlated with reduced joint erosion (Larsen score) and lower levels of anti-collagen type-II antibodies.[11]
-
IL-23-Induced Psoriatic Arthritis (PsA) Model: Treatment with this compound decreased the clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[11]
These preclinical findings supported the progression of this compound into clinical trials for arthritis.[11]
Experimental Protocols and Workflows
Detailed methodologies are critical for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SIK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the IC50 value of a compound against a specific kinase.
-
Reagents: Recombinant SIK enzyme, ATP, a suitable peptide substrate, and the test inhibitor (e.g., this compound).
-
Procedure: The SIK enzyme is incubated with varying concentrations of the inhibitor. The kinase reaction is initiated by adding ATP and the substrate.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³³P-ATP) or fluorescence-based detection.
-
Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
LPS-Stimulated Whole Blood Assay
This experiment assesses the compound's effect on cytokine production in a more physiologically relevant ex vivo system.
-
Sample Collection: Fresh human whole blood is collected from healthy donors.
-
Treatment: Aliquots of blood are pre-incubated with different concentrations of the SIK inhibitor or a vehicle control.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate an inflammatory response, mimicking bacterial infection.
-
Incubation: The samples are incubated for a specified time (e.g., 24 hours) to allow for cytokine production.
-
Quantification: Plasma is separated, and the concentrations of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines are measured using methods like ELISA or multiplex bead arrays. This compound demonstrated a dose-dependent reduction of TNF-α and an increase in IL-10 in this assay.[11]
Workflow for In Vivo Arthritis Model
The following diagram illustrates a typical workflow for evaluating a drug candidate in a collagen-induced arthritis (CIA) mouse model.
Caption: Workflow for evaluating this compound in a mouse model of collagen-induced arthritis (CIA).
Conclusion
This compound is a potent and selective dual SIK2/SIK3 inhibitor that has demonstrated a clear biological effect consistent with its proposed mechanism of action in both preclinical models and early clinical trials.[8][11] While it showed statistically significant efficacy in a Phase 1b psoriasis study, it did not meet the primary endpoints in Phase 2a trials for ulcerative colitis and rheumatoid arthritis, highlighting the challenge of translating preclinical and early clinical signals into robust efficacy in larger studies.[5][8] The data gathered from the this compound program provides valuable validation for SIK inhibition as a therapeutic concept.[5] Future research within the "Toledo" program will focus on next-generation SIK inhibitors with potentially improved pharmacological profiles to fully exploit this novel mode of action for treating a broad range of inflammatory conditions.[9][10]
References
- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salt-inducible kinases may have therapeutic potential for autoimmune diseases | EurekAlert! [eurekalert.org]
- 5. glpg.com [glpg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. pharmatimes.com [pharmatimes.com]
- 9. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
A Preclinical Comparison of SIK Inhibitors: GLPG3970 vs. YKL-05-099
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data available for two prominent salt-inducible kinase (SIK) inhibitors: GLPG3970 and YKL-05-099. This analysis is based on publicly available experimental data to inform research and development decisions.
Both this compound and YKL-05-099 are potent inhibitors of the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3), which are key regulators of inflammatory responses. Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide summarizes their comparative potency, selectivity, and efficacy in preclinical models.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and YKL-05-099 against the three SIK isoforms. Lower IC50 values indicate greater potency.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Selectivity Profile |
| This compound | 282.8[1][2] | 7.8[1][2] | 3.8[1][2] | Dual SIK2/SIK3 selective |
| YKL-05-099 | ~10[3] | ~40[3] | ~30[3] | Pan-SIK inhibitor |
This compound demonstrates a distinct selectivity profile, with significantly higher potency against SIK2 and SIK3 compared to SIK1.[1][2] In contrast, YKL-05-099 exhibits a pan-SIK inhibition profile, with comparable potency against all three isoforms.[3]
In Vitro Immune Modulation
Both compounds have been shown to modulate cytokine production in vitro, a key functional outcome of SIK inhibition.
| Compound | Effect on TNF-α Production | Effect on IL-10 Production |
| This compound | Dose-dependent reduction in LPS-stimulated human whole blood.[4] | Increased release in LPS-stimulated human whole blood.[1] |
| YKL-05-099 | Reduction in serum levels in LPS-challenged mice.[3] | Increased levels in LPS-challenged mice.[3] |
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The following table outlines the available data for each compound in the murine collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | DBA1J mice[4] | Prophylactic or therapeutic oral administration[4] | Reduced clinical score, comparable to anti-TNF treatment at the highest dose.[4] |
| YKL-05-099 | Not explicitly detailed in the context of a CIA model in the provided search results. | Not available | Not available |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical assays to determine the IC50 values of SIK inhibitors typically involve the following steps:
-
Reagents : Recombinant human SIK1, SIK2, and SIK3 enzymes, a suitable substrate peptide (e.g., a peptide derived from a known SIK substrate), and ATP.
-
Procedure :
-
The SIK enzyme is incubated with the test compound (this compound or YKL-05-099) at varying concentrations.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate from ATP into the substrate, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
-
Data Analysis : The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.
LPS-Stimulated Cytokine Release Assay in Human Whole Blood (as described for this compound)
This assay evaluates the effect of the test compound on the production of inflammatory cytokines in a more physiologically relevant ex vivo setting.
-
Sample Collection : Fresh human whole blood is collected from healthy donors.
-
Treatment : Aliquots of whole blood are pre-incubated with different concentrations of the SIK inhibitor (e.g., this compound) or vehicle control.
-
Stimulation : Lipopolysaccharide (LPS) is added to the blood samples to stimulate an inflammatory response.
-
Incubation : The samples are incubated for a specified duration (e.g., 24 hours) at 37°C.
-
Cytokine Measurement : After incubation, plasma is separated by centrifugation. The concentrations of cytokines of interest (e.g., TNF-α, IL-10) in the plasma are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis : The cytokine concentrations in the compound-treated samples are compared to the vehicle-treated controls to determine the effect of the inhibitor.
Murine Collagen-Induced Arthritis (CIA) Model (as described for this compound)
The CIA model is a widely used preclinical model to assess the efficacy of potential anti-arthritic drugs.
-
Induction of Arthritis :
-
Treatment :
-
Prophylactic regimen : The test compound (e.g., this compound) is administered orally daily, starting from the day of the primary immunization.
-
Therapeutic regimen : Treatment is initiated after the onset of clinical signs of arthritis.[4]
-
-
Efficacy Assessment :
-
Clinical Score : The severity of arthritis in each paw is assessed visually and assigned a score based on the degree of inflammation, swelling, and joint deformity. The scores for all four paws are summed to give a total clinical score for each animal.
-
Histopathology : At the end of the study, the joints are collected, sectioned, and stained to assess the extent of inflammation, cartilage destruction, and bone erosion.
-
Biomarkers : Serum or plasma samples can be collected to measure levels of inflammatory biomarkers and anti-collagen antibodies.
-
-
Data Analysis : The clinical scores, histopathological parameters, and biomarker levels in the compound-treated groups are compared to the vehicle-treated control group to evaluate the therapeutic efficacy of the compound.
Mandatory Visualization
Caption: Simplified SIK signaling pathway and the point of intervention for SIK inhibitors.
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
A Head-to-Head Comparison: The SIK2/3 Inhibitor GLPG3970 Versus Pan-SIK Inhibitors in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental basis of selective versus broad Salt-Inducible Kinase inhibition.
The family of Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, has emerged as a promising therapeutic target in a range of inflammatory and autoimmune diseases. These serine/threonine kinases are key regulators of the immune response, balancing pro- and anti-inflammatory signaling pathways. Inhibition of SIKs has been shown to modulate cytokine production, offering a novel therapeutic strategy. This guide provides a head-to-head comparison of GLPG3970, a selective dual SIK2/SIK3 inhibitor, with pan-SIK inhibitors, which target all three isoforms. We present available quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a selective inhibitor of SIK2 and SIK3, with significantly less activity against SIK1.[1] This selectivity is by design, aiming to retain the desired immunomodulatory effects mediated by SIK2 and SIK3 while potentially avoiding side effects associated with SIK1 inhibition. Pan-SIK inhibitors, such as GLPG3312, YKL-05-099, and HG-9-91-01, demonstrate potent inhibition across all three SIK isoforms. The fundamental difference lies in the therapeutic hypothesis: this compound proposes that selective SIK2/3 inhibition is sufficient for anti-inflammatory efficacy with an improved safety profile, whereas pan-SIK inhibitors are based on the premise that broader SIK inhibition may lead to greater efficacy.
Data Presentation: Inhibitor Potency
The following table summarizes the in vitro potency of this compound and representative pan-SIK inhibitors against the three SIK isoforms, presented as the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Inhibitor | Type | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| This compound | SIK2/SIK3 Selective | 282.8 | 7.8 | 3.8 |
| GLPG3312 | Pan-SIK | 2.0 | 0.7 | 0.6 |
| YKL-05-099 | Pan-SIK | ~10 | ~40 | ~30 |
| HG-9-91-01 | Pan-SIK | 0.92 | 6.6 | 9.6 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of SIK inhibitors, it is crucial to visualize the SIK signaling pathway and the experimental workflows used to characterize these compounds.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These represent generalized methods based on available literature.
Biochemical Kinase Assay for IC50 Determination
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific SIK isoform.
-
Reagents and Materials: Recombinant human SIK1, SIK2, and SIK3 enzymes; kinase buffer; ATP; substrate peptide (e.g., AMARA peptide); 33P-ATP; test compounds (this compound and pan-SIK inhibitors); phosphocellulose paper; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, combine the SIK enzyme, kinase buffer, and the substrate peptide.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and 33P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated 33P-ATP.
-
Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
LPS-Stimulated Whole Blood Assay for Cytokine Release
This assay measures the effect of SIK inhibitors on the production of pro-inflammatory (TNFα) and anti-inflammatory (IL-10) cytokines in a physiologically relevant human whole blood system.
-
Reagents and Materials: Freshly drawn human whole blood from healthy donors collected in heparinized tubes; Lipopolysaccharide (LPS) from E. coli; test compounds; RPMI 1640 medium; ELISA kits for human TNFα and IL-10.
-
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add serial dilutions of the test compounds to the diluted blood and pre-incubate for 1 hour at 37°C.
-
Stimulate the blood with a final concentration of LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of TNFα and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of the inhibitors on cytokine production.
-
CRTC3 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the SIK substrate, CRTC3, from the cytoplasm to the nucleus upon SIK inhibition.
-
Reagents and Materials: Adherent cells (e.g., HeLa or U2OS); cell culture medium; test compounds; paraformaldehyde (PFA) for fixation; Triton X-100 for permeabilization; primary antibody against CRTC3; fluorescently labeled secondary antibody; DAPI for nuclear counterstaining; fluorescence microscope.
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with the primary anti-CRTC3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of CRTC3 to determine the extent of nuclear translocation.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animals and Reagents: DBA/1 mice (susceptible to CIA); bovine type II collagen; Complete Freund's Adjuvant (CFA); Incomplete Freund's Adjuvant (IFA); test compounds formulated for oral administration.
-
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.
-
On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin oral administration of the test compounds or vehicle daily, starting from the onset of clinical signs of arthritis (therapeutic regimen).
-
-
Efficacy Assessment:
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, and assign a clinical score.
-
At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Measure levels of inflammatory biomarkers and anti-collagen antibodies in the serum.
-
-
Data Analysis: Compare the clinical scores, histological parameters, and biomarker levels between the treatment and vehicle control groups to determine the efficacy of the inhibitors.
-
Performance Comparison
Preclinical Efficacy
This compound has demonstrated efficacy in murine models of arthritis. In a collagen-induced arthritis (CIA) model, this compound reduced the clinical score, with the highest dose showing effects comparable to an anti-TNF agent.[2] This was associated with reduced bone erosion and lower levels of anti-collagen type-II antibodies.[2] In an IL-23-induced psoriatic arthritis model, this compound also decreased the clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[2]
Preclinical data for pan-SIK inhibitors have also shown efficacy in inflammatory models. For instance, YKL-05-099 has been shown to modulate immunoregulatory cytokine production in vivo.[3]
A direct head-to-head preclinical study comparing the efficacy of this compound with a pan-SIK inhibitor in the same arthritis model is not publicly available. Such a study would be crucial for a definitive comparison of their in vivo performance.
Clinical Insights
This compound has been evaluated in several Phase 1 and 2 clinical trials for inflammatory diseases. In a Phase 1b study in patients with moderate to severe psoriasis, a statistically significant improvement in PASI 50 response was observed at week 6 compared to placebo.[4][5][6] In a Phase 2a trial in patients with moderately to severely active ulcerative colitis, positive signals were seen on objective measures like endoscopy and histology, although this did not translate to a significant difference in the total Mayo Clinic Score at 6 weeks.[4][5] However, in a Phase 2a study in patients with rheumatoid arthritis, this compound did not show a significant difference from placebo in the DAS28 (CRP) response.[4][5][6] Across these studies, this compound was generally reported to be safe and well-tolerated.[4][6]
Galapagos' pan-SIK inhibitor, GLPG3312, was tested in a Phase 1 trial but was subsequently superseded by the more selective SIK2/3 inhibitor, this compound.[7][8] This suggests a strategic shift towards selective SIK inhibition, likely to optimize the safety profile.
Conclusion
The development of this compound as a selective SIK2/3 inhibitor represents a targeted approach to harnessing the therapeutic potential of SIK inhibition while potentially mitigating risks associated with inhibiting SIK1. The available data indicates that this compound has a distinct selectivity profile compared to pan-SIK inhibitors like GLPG3312, YKL-05-099, and HG-9-91-01. Preclinical studies demonstrate the anti-inflammatory and immunomodulatory activity of this compound in relevant disease models.[2][4] Early clinical data for this compound have shown some promising signals of activity in psoriasis and ulcerative colitis, although the results in rheumatoid arthritis were not as encouraging.[4][5][6]
The key differentiating factor remains the therapeutic index of selective versus pan-SIK inhibition. While pan-SIK inhibition may offer broader or more potent efficacy, the selectivity of this compound for SIK2/3 could translate to a better safety and tolerability profile. Further clinical development and potentially direct comparative studies will be necessary to fully elucidate the relative merits of these two approaches in the treatment of inflammatory and autoimmune diseases. Researchers and drug developers should consider the specific disease context and the roles of the different SIK isoforms when evaluating the potential of these inhibitors.
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. glpg.com [glpg.com]
- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 6. pharmatimes.com [pharmatimes.com]
- 7. GLPG-3312 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of GLPG3970 Research: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the published findings of GLPG3970, a selective Salt-Inducible Kinase 2 and 3 (SIK2/3) inhibitor. This guide provides a comparative analysis of this compound's performance against relevant alternatives in key inflammatory indications, supported by available experimental data.
This document summarizes the publicly available data on this compound and places it in the context of other therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. The information is intended to provide an objective overview to aid in the critical evaluation and potential reproduction of the research findings.
Mechanism of Action: SIK2/3 Inhibition
This compound is a small molecule inhibitor that selectively targets Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein kinase (AMPK) family and are implicated in the regulation of inflammatory responses. The proposed mechanism of action for this compound involves a dual effect: the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNFα), and the enhancement of anti-inflammatory cytokine production, like Interleukin-10 (IL-10).[1] This dual action suggests a potential for broad efficacy in various autoimmune and inflammatory conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-phase clinical trials of this compound and compare them with data from later-phase trials of other relevant oral therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. It is important to note that the this compound trials were of a shorter duration (6 weeks for the primary endpoint) than the comparator trials, which may impact the direct comparison of efficacy data.
Table 1: Psoriasis Clinical Trial Data
| Drug | Trial | Primary Endpoint | This compound Result | Comparator Drug | Comparator Result |
| This compound | CALOSOMA (Phase 1b) | PASI 50 at Week 6 | 30.8% (4/13 patients) | Deucravacitinib (TYK2 Inhibitor) | - |
| p-value vs. Placebo | p=0.002 | ||||
| Deucravacitinib | POETYK PSO-1 (Phase 3) | PASI 75 at Week 16 | - | Deucravacitinib | 58.4% |
| sPGA 0/1 at Week 16 | - | Deucravacitinib | 53.6% | ||
| Placebo | CALOSOMA (Phase 1b) | PASI 50 at Week 6 | 0% (0/11 patients) | Placebo (POETYK PSO-1) | 12.7% (PASI 75), 7.2% (sPGA 0/1) |
Table 2: Ulcerative Colitis Clinical Trial Data
| Drug | Trial | Primary Endpoint | This compound Result (Mean Change from Baseline) | Comparator Drug | Comparator Result (% Remission) |
| This compound | SEA TURTLE (Phase 2a) | Total Mayo Clinic Score at Week 6 | -2.7 | Tofacitinib (JAK Inhibitor) | - |
| Tofacitinib | OCTAVE Induction 1 & 2 (Phase 3) | Remission at Week 8 | - | Tofacitinib | 18.5% & 16.6% |
| Placebo | SEA TURTLE (Phase 2a) | Total Mayo Clinic Score at Week 6 | -2.6 | Placebo (OCTAVE Induction 1 & 2) | 8.2% & 3.6% |
Table 3: Rheumatoid Arthritis Clinical Trial Data
| Drug | Trial | Primary Endpoint | This compound Result (Mean Change from Baseline) | Comparator Drug | Comparator Result (% ACR20) |
| This compound | LADYBUG (Phase 2a) | DAS28(CRP) at Week 6 | -1.29 | Upadacitinib (JAK Inhibitor) | - |
| Upadacitinib | SELECT-COMPARE (Phase 3) | ACR20 at Week 12 | - | Upadacitinib | 71% |
| Placebo | LADYBUG (Phase 2a) | DAS28(CRP) at Week 6 | -1.24 | Placebo (SELECT-COMPARE) | 36% |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials (CALOSOMA, SEA TURTLE, and LADYBUG) have not been made publicly available in full peer-reviewed publications as of the last search. The information below is a high-level summary derived from press releases and clinical trial registry data.
This compound Clinical Trials (General Design):
The Phase 1b (CALOSOMA) and Phase 2a (SEA TURTLE, LADYBUG) studies were randomized, double-blind, placebo-controlled trials.[2][3] Patients received a once-daily oral dose of this compound or placebo for a duration of 6 weeks to assess the primary endpoints.[2][3]
-
CALOSOMA (NCT04106297) in Psoriasis: This study enrolled patients with moderate to severe psoriasis.[4] The primary endpoint was the proportion of patients achieving at least a 50% improvement in the Psoriasis Area and Severity Index (PASI 50) at week 6.[3]
-
SEA TURTLE (NCT04577794) in Ulcerative Colitis: This trial recruited patients with moderately to severely active ulcerative colitis.[5] The primary endpoint was the change from baseline in the total Mayo Clinic Score at week 6.[4]
-
LADYBUG (NCT04577781) in Rheumatoid Arthritis: This study included patients with moderately to severely active rheumatoid arthritis who had an inadequate response to methotrexate. The primary endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28(CRP)) at week 6.
It is a significant limitation that detailed methodologies, including specific inclusion/exclusion criteria, patient screening procedures, methods for assessing endpoints, and full statistical analysis plans, are not available in the public domain. Researchers aiming to reproduce or build upon these findings should be aware of this gap in information.
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound.
Caption: High-level workflow of this compound Phase 1b/2a clinical trials.
References
Cross-Validation of GLPG3970's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of GLPG3970, a selective dual Salt-Inducible Kinase (SIK) 2 and SIK3 inhibitor, across different in vitro models. The information is compiled from publicly available experimental data to facilitate further research and development.
This compound has emerged as a promising immunomodulatory compound by virtue of its dual mechanism of action: it curtails the production of pro-inflammatory cytokines while simultaneously augmenting the release of the anti-inflammatory cytokine, Interleukin-10 (IL-10). This guide summarizes the quantitative effects of this compound on various cell lines and primary cells, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the inhibitory and stimulatory activities of this compound in different cellular contexts.
Table 1: Inhibitory Activity of this compound on SIK Isoforms
| Target | Cell Line/System | Assay Type | IC50 (nM) |
| SIK1 | Biochemical Assay | - | 282.8 |
| SIK2 | Biochemical Assay | - | 7.8 |
| SIK3 | Biochemical Assay | - | 3.8 |
| SIK1 | HEK293 cells | NanoBRET Target Engagement | >10,000 |
| SIK2 | HEK293 cells | NanoBRET Target Engagement | 254 |
| SIK3 | HEK293 cells | NanoBRET Target Engagement | 79 |
Table 2: Functional Activity of this compound in Human Primary Myeloid Cells and a Human Osteosarcoma Cell Line
| Cell Type | Parameter Measured | Stimulation | IC50 / EC50 (nM) |
| Primary Human Monocytes | TNFα Inhibition | LPS | 231 |
| IL-12 Inhibition | LPS | 67 | |
| IL-10 Induction | LPS | - | |
| Human Monocyte-Derived Macrophages (MDMs) | TNFα Inhibition | LPS | 365 |
| IL-10 Induction | LPS | - | |
| Human Whole Blood | TNFα Inhibition | LPS | - |
| IL-10 Induction | LPS | - | |
| U2OS (human osteosarcoma) | CRTC3 Nuclear Translocation | - | 1703 (EC50) |
Note: Specific EC50 values for IL-10 induction in primary cells and whole blood were not explicitly detailed in the reviewed literature, though a dose-dependent increase was observed.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms
Assessing the Translational Relevance of GLPG3970 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for GLPG3970, a first-in-class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in the context of other therapeutic agents for inflammatory diseases. By presenting available experimental data, detailed methodologies, and visualizing key biological pathways and workflows, this document aims to facilitate an objective assessment of this compound's translational potential.
Executive Summary
This compound is a selective SIK2/SIK3 inhibitor that has demonstrated a dual mechanism of action in preclinical studies, concurrently suppressing pro-inflammatory cytokines while enhancing the production of anti-inflammatory mediators.[1][2] This profile suggests a potential therapeutic benefit in autoimmune and inflammatory conditions such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Preclinical investigations in murine models of arthritis have shown that this compound can reduce disease severity, with efficacy at higher doses being comparable to an anti-TNF agent.[2] However, the translation of these promising preclinical findings into clinical efficacy has been met with challenges, as Phase 2a studies in RA and ulcerative colitis did not meet their primary endpoints, leading to a strategic shift towards backup compounds by the developer.[3][4] This guide will delve into the preclinical data that supported the initial development of this compound and compare it with data from a pan-SIK inhibitor (YKL-05-099) and an established JAK inhibitor (Tofacitinib) to provide a comprehensive perspective on its translational relevance.
Mechanism of Action: SIK2/SIK3 Inhibition
Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses in immune cells.[5][6] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate transcriptional co-activators such as CRTC3 (CREB-regulated transcription coactivator 3) and class IIa histone deacetylases (HDACs).[5][6] Inactivated CRTC3 and HDACs are sequestered in the cytoplasm. Inhibition of SIK2 and SIK3 by this compound leads to the dephosphorylation and nuclear translocation of these transcriptional regulators. In the nucleus, dephosphorylated CRTC3 promotes the expression of anti-inflammatory cytokines like IL-10, while dephosphorylated class IIa HDACs can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-12.[5]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution.
In Vitro Kinase and Cellular Activity
| Compound | Target | IC50 (nM) | Cellular Assay | IC50/EC50 (nM) | Reference |
| This compound | SIK1 | 282.8 | LPS-stimulated human whole blood (TNF-α inhibition) | ~231 (in monocytes) | [7] |
| SIK2 | 7.8 | LPS-stimulated human whole blood (IL-10 induction) | Dose-dependent increase | [7] | |
| SIK3 | 3.8 | ||||
| YKL-05-099 | SIK1 | ~10 | Zymosan-stimulated BMDCs (IL-10 induction) | EC50 = 460 | [8] |
| SIK2 | ~40 | ||||
| SIK3 | ~30 | ||||
| Tofacitinib | JAK1 | 1.2 | IL-2 stimulated T-cells (pSTAT5 inhibition) | 10 | [9] |
| JAK2 | 20 | ||||
| JAK3 | 1 |
In Vivo Efficacy in Murine Arthritis Models
This compound in Collagen-Induced Arthritis (CIA) [2]
| Treatment Group | Dose | Mean Clinical Score (Arbitrary Units) | Reduction in Larsen Score | Reduction in Anti-Collagen Abs |
| Vehicle | - | Not specified | - | - |
| This compound (low dose) | Not specified | Not specified | Not specified | Not specified |
| This compound (mid dose) | Not specified | Not specified | Not specified | Not specified |
| This compound (high dose) | Not specified | "Reduced clinical score" | "Reduced" | "Reduced" |
| Enbrel® (anti-TNF) | Not specified | "Comparable to high dose this compound" | Not specified | Not specified |
This compound in IL-23-Induced Psoriatic Arthritis (PsA) Model [2]
| Treatment Group | Dose | Mean Clinical Score (Arbitrary Units) | Reduction in Osteophyte Formation |
| Vehicle | - | Not specified | - |
| This compound | Three doses tested | "Decreased clinical score" | "Decreased" |
YKL-05-099 in Collagen-Induced Arthritis (CIA) [10][11]
| Treatment Group | Dose | Mean Clinical Score (Arbitrary Units) |
| Vehicle | - | ~10-12 |
| YKL-05-099 | 20 mg/kg | ~4-6 |
Tofacitinib in Collagen-Induced Arthritis (CIA) [12]
| Treatment Group | Dosing Regimen | Efficacy (% reduction in arthritis score) |
| Tofacitinib | Continuous subcutaneous infusion | Dose-dependent reduction |
| Tofacitinib | Oral once or twice daily | Dose-dependent reduction |
Experimental Protocols
In Vitro LPS-Stimulated Human Whole Blood Assay
This assay is designed to assess the effect of a compound on the production of inflammatory cytokines in a physiologically relevant ex vivo system.
Detailed Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., heparin).[13][14][15][16][17]
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.[13][17]
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration typically ranging from 1 ng/mL to 1 µg/mL to induce an inflammatory response.[15]
-
Incubation: The samples are incubated for a period of 4 to 24 hours at 37°C with gentle agitation.[14][15][17]
-
Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.
-
Cytokine Measurement: The concentrations of TNF-α and IL-10 in the plasma supernatant are quantified using commercially available ELISA or multiplex immunoassay (e.g., Luminex) kits.[14]
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[1][12][18][19][20]
Detailed Methodology:
-
Animals: Male DBA/1J mice, which are highly susceptible to CIA, are typically used at an age of 8-10 weeks.[1][18]
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[1][18]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[1][18]
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed. For this compound, a therapeutic regimen was used, with oral administration of the compound or vehicle starting from day 32 and continuing until day 47.[2]
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week) by scoring each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4. The scores for all paws are summed to give a total clinical score per mouse (maximum score of 16).[18]
-
Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage and bone erosion. A scoring system such as the Larsen score can be used to quantify joint damage.[2]
-
Biomarker Analysis: Blood samples are collected to measure serum levels of anti-type II collagen antibodies and inflammatory cytokines by ELISA.[2]
Discussion of Translational Relevance
The preclinical data for this compound provided a strong rationale for its development as a novel anti-inflammatory agent. The dual mechanism of inhibiting pro-inflammatory cytokine production (TNF-α) while promoting anti-inflammatory cytokine production (IL-10) is a desirable feature for treating autoimmune diseases.[1] The in vivo efficacy in established arthritis models, with a therapeutic effect comparable to an anti-TNF agent at the highest dose, further supported its potential.[2]
However, the lack of success in Phase 2a clinical trials for rheumatoid arthritis and ulcerative colitis highlights the significant challenges in translating preclinical findings to human diseases.[3][4] Several factors could contribute to this discrepancy:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While this compound showed a dose-dependent effect in preclinical models, achieving and sustaining the optimal therapeutic exposure in humans without dose-limiting toxicities may have been challenging.[4]
-
Complexity of Human Disease: The murine models of arthritis, while valuable, may not fully recapitulate the heterogeneity and complexity of human rheumatoid arthritis and other inflammatory conditions.
-
Target Engagement in Humans: The level and duration of SIK2/SIK3 inhibition required for clinical efficacy in humans may differ from that predicted by preclinical models.
The comparison with other SIK inhibitors, such as the pan-SIK inhibitor YKL-05-099, suggests that targeting the SIK pathway remains a promising strategy. YKL-05-099 has also demonstrated in vivo efficacy in inflammatory models, including a reduction in clinical scores in a CIA model.[3][10][11] The development of more selective or next-generation SIK inhibitors may yet yield clinically successful therapeutics.
Comparison with established therapies like the JAK inhibitor tofacitinib, which has a different mechanism of action but targets overlapping cytokine pathways, provides a benchmark for efficacy. Tofacitinib has demonstrated robust efficacy in both preclinical models and clinical trials.[9][12][21]
Conclusion
The preclinical data for this compound showcased a promising and novel mechanism of action for the treatment of inflammatory diseases. The compound demonstrated potent and selective inhibition of SIK2 and SIK3, leading to a favorable immunomodulatory profile in vitro and efficacy in in vivo models of arthritis. However, the subsequent lack of clinical efficacy underscores the inherent risks and complexities of drug development. The preclinical data, when viewed in isolation, provided a compelling case for clinical investigation. Yet, the translational gap between these models and human disease proved to be a significant hurdle. This case serves as a valuable lesson in drug development, emphasizing the need for a deep understanding of the target biology in the context of human disease and the importance of robust translational biomarkers to guide clinical development. The exploration of the SIK pathway as a therapeutic target remains a valid and intriguing area for future research.
References
- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 2. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor this compound in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of salt-inducible kinases resolves autoimmune arthritis by promoting macrophage efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of SIK Inhibitors
For researchers, scientists, and drug development professionals, the exquisite specificity of a kinase inhibitor is paramount. While potent on-target activity is the goal, off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a detailed comparison of the off-target profiles of several prominent Salt-Inducible Kinase (SIK) inhibitors, supported by available experimental data to aid in the selection of the most appropriate tool compound for your research needs.
Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), have emerged as critical regulators in a host of physiological and pathological processes, including metabolism, inflammation, and oncology. The development of small molecule inhibitors targeting SIKs has provided invaluable tools to probe their function and offers promising therapeutic avenues. However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors. This guide dissects the selectivity profiles of commonly used and recently developed SIK inhibitors to provide a clear, data-driven comparison.
On-Target Potency and Off-Target Landscape: A Tabular Comparison
The following tables summarize the on-target inhibitory concentrations (IC50) for each SIK isoform and highlight the significant off-target kinases identified through broad kinome profiling studies. This allows for a direct comparison of both the potency and selectivity of each compound.
Table 1: On-Target Potency (IC50 in nM) of SIK Inhibitors
| Inhibitor | SIK1 (nM) | SIK2 (nM) | SIK3 (nM) | Primary Reference(s) |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [1][2][3] |
| YKL-05-099 | ~10 | ~40 | ~30 | [4] |
| ARN-3236 | 21.63 | <1 | 6.63 | [5] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [6][7][8] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | [9][10] |
Table 2: Off-Target Kinase Profiles of SIK Inhibitors
| Inhibitor | Kinase Panel Size | Off-Target Kinases with Significant Inhibition | Primary Reference(s) |
| HG-9-91-01 | 108 | Src Family: Src, Lck, Yes; Other: BTK, FGF Receptors, Ephrin Receptors | [1][3][11] |
| YKL-05-099 | 468 | CSF1R , RIPK2, ABL, Src, DDR2, MAP4K3, p38α, BTK, EPHB3, YES1, and over 60 other kinases with >90% inhibition at 1 µM. | [12] |
| ARN-3236 | >456 | Data not publicly available in full, but described as "highly selective". | [8] |
| GLPG3312 | 380 | >80% inhibition at 1 µM: DDR1, LIMK1, MAP3K20, RIPK2. IC50 < 50 nM: ABL1, ALK5, AMPK, FMS, LynA, TGFβR2. | [11][13] |
| This compound | 372 | >50% inhibition at 1 µM: RIPK2 (79%), ABL1 (58%). RIPK2 was the only off-target with IC50 < 1 µM. | [10][14][15] |
Visualizing the Molecular Context and Experimental Approach
To better understand the biological role of SIKs and the methods used to assess inhibitor selectivity, the following diagrams illustrate the SIK signaling pathway and a typical kinase profiling workflow.
Caption: The SIK signaling pathway, illustrating key upstream activators and downstream substrates.
Caption: A generalized workflow for assessing inhibitor off-target profiles using a large kinase panel.
Deep Dive into Selectivity: A Closer Look at Each Inhibitor
-
HG-9-91-01 : As an early, potent pan-SIK inhibitor, HG-9-91-01 has been instrumental in elucidating SIK biology. However, its utility as a highly specific probe is limited by its significant off-target activity, particularly against Src family kinases.[1][11] This is a critical consideration in cellular studies where these off-targets may be active and contribute to the observed phenotype.
-
YKL-05-099 : Developed as a more drug-like analog of HG-9-91-01, YKL-05-099 exhibits improved pharmacokinetic properties.[16] While it is a potent SIK inhibitor, comprehensive kinome screening revealed a broad off-target profile, inhibiting over 60 kinases by more than 90% at a 1 µM concentration.[12] Notably, it also potently inhibits Colony-Stimulating Factor 1 Receptor (CSF1R), an activity that has been shown to uncouple bone formation and resorption.[12] This polypharmacology makes it a complex tool, and observed phenotypes may not be solely attributable to SIK inhibition.
-
GLPG3312 : A pan-SIK inhibitor from Galapagos, GLPG3312 demonstrates high potency against all three SIK isoforms.[6][7] Kinome profiling against 380 kinases revealed a relatively clean profile at 1 µM, with only four other kinases showing greater than 80% inhibition.[11][13] However, at lower concentrations, it does exhibit inhibitory activity against several other kinases, including ABL1, ALK5, and AMPK, with IC50 values below 50 nM.[11][13]
-
This compound : This clinical candidate is a dual SIK2/SIK3 inhibitor with significantly lower potency against SIK1, a design intended to mitigate potential cardiovascular side effects associated with SIK1 inhibition.[10][14] Its off-target profile is remarkably clean, with a screen against 372 kinases at 1 µM identifying RIPK2 as the only significant off-target with an IC50 below 1 µM.[14][15] This high degree of selectivity makes this compound a valuable tool for studying the combined roles of SIK2 and SIK3.
Experimental Methodologies: A Glimpse into the Assays
The off-target profiles presented in this guide were primarily determined using large-scale kinase screening platforms. The general principles of these assays are described below. For specific parameters, researchers should consult the supplementary information of the cited primary literature.
KINOMEscan™ (DiscoverX/Eurofins)
This is a competitive binding assay that is independent of ATP. The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. The results are typically reported as a percentage of the control (%Ctrl), where a lower number indicates stronger binding of the test compound.
-
General Protocol Outline:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR.
-
The %Ctrl is calculated as: (test compound signal - positive control signal) / (negative control signal - positive control signal) x 100.
-
Biochemical Activity Assays (e.g., Thermo Fisher SelectScreen™, Eurofins Cerep)
These assays measure the direct inhibition of the catalytic activity of a kinase. Various detection methods are employed, including:
-
Radiometric Assays: These are considered a gold standard and measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
-
Fluorescence/Luminescence-Based Assays: These assays use various methods to generate a signal proportional to kinase activity. For example, the ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction through a coupled luciferase reaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, measure the binding of a fluorescently labeled tracer to the kinase, which is displaced by an active site inhibitor.
-
General Protocol Outline (for an activity-based assay):
-
The kinase, substrate, and test compound are incubated in an appropriate buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of product formed (phosphorylated substrate or ADP) is quantified using a specific detection method.
-
The percentage of inhibition is calculated relative to a vehicle control.
-
NanoBRET™ Target Engagement Assay (Promega)
This is a live-cell assay that measures the binding of a test compound to a specific kinase target within its native cellular environment. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase.
-
General Protocol Outline:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are treated with a cell-permeable fluorescent tracer.
-
The test compound is added, and it competes with the tracer for binding to the kinase.
-
The BRET signal, which is proportional to the amount of tracer bound to the kinase, is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Conclusion
The choice of a SIK inhibitor for a particular study should be guided by a careful consideration of its on-target potency and, critically, its off-target profile. For studies requiring pan-SIK inhibition with a relatively clean profile, GLPG3312 presents a strong option, though its activity against a handful of other kinases at nanomolar concentrations should be noted. For researchers interested in the dual inhibition of SIK2 and SIK3, This compound offers exceptional selectivity. ARN-3236 is a potent tool for dissecting the specific functions of SIK2, although a more detailed public disclosure of its kinome-wide selectivity would be beneficial. The older compounds, HG-9-91-01 and YKL-05-099 , while potent, have broader off-target activities that necessitate careful experimental design and data interpretation, including the use of appropriate controls to deconvolute on-target from off-target effects. As the field of SIK biology continues to expand, the use of well-characterized, selective inhibitors will be indispensable for advancing our understanding and translating these findings into therapeutic innovations.
References
- 1. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to P… [ouci.dntb.gov.ua]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Frontiers | The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
A Comparative Analysis of Statistical Methods in GLPG3970 Clinical Trials for Inflammatory Diseases
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the statistical methods employed in the clinical trials of GLPG3970, a selective Salt-Inducible Kinase 2 and 3 (SIK2/SIK3) inhibitor. This document summarizes quantitative data from key trials, details experimental protocols, and visualizes the underlying biological pathways and trial designs.
Introduction to this compound and the Role of SIK2/SIK3 Inhibition
This compound is a dual inhibitor of SIK2 and SIK3, with IC50 values of 7.8 nM and 3.8 nM for SIK2 and SIK3 respectively, and a lower affinity for SIK1 (IC50 of 282.8 nM)[1]. The inhibition of SIK2 and SIK3 is a novel therapeutic approach for autoimmune and inflammatory diseases. This mechanism is believed to modulate immune responses by enhancing the transcription of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines[1][2][3]. Galapagos NV led the clinical development of this compound across a range of inflammatory conditions, including psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA)[2][3].
Comparative Analysis of this compound Clinical Trials
This compound was evaluated in a series of Phase 1b and Phase 2a clinical trials to assess its efficacy, safety, and tolerability in various inflammatory diseases. While showing some signs of biological activity, the overall results led to the decision not to fully develop this compound in these indications[2].
Quantitative Data Summary
The following tables summarize the key design features and outcomes of the CALOSOMA (psoriasis), SEA TURTLE (ulcerative colitis), and LADYBUG (rheumatoid arthritis) trials.
Table 1: Clinical Trial Design and Patient Demographics
| Trial Name | Indication | Phase | NCT Identifier | Number of Patients | Treatment Arms | Treatment Duration |
| CALOSOMA | Psoriasis | 1b | NCT04106297 | 26 | This compound vs. Placebo (3:2 ratio) | 6 weeks |
| SEA TURTLE | Ulcerative Colitis | 2a | NCT04577794 | 31 | This compound vs. Placebo (2:1 ratio) | 6 weeks |
| LADYBUG | Rheumatoid Arthritis | 2a | NCT04577781 | 28 | This compound vs. Placebo (3:2 ratio) | 6 weeks |
Table 2: Efficacy Endpoints and Statistical Highlights
| Trial Name | Primary Efficacy Endpoint | Key Finding | Statistical Significance | Noteworthy Statistical Method |
| CALOSOMA | PASI 50 Response at Week 6 | 4 out of 13 patients on this compound achieved PASI 50 vs. 0 on placebo[2][4]. | p = 0.002[2][4] | While the full SAP is not publicly available, the reported p-value suggests a robust statistical analysis was performed. |
| SEA TURTLE | Change from baseline in total Mayo Clinic Score at Week 6 | No differentiation from placebo (-2.7 for this compound vs. -2.6 for placebo)[2]. | Not statistically significant. | Missing data were imputed using Rubin's multiple imputation[5]. |
| LADYBUG | Change from baseline in DAS28 (CRP) at Week 6 | No differentiation from placebo (-1.29 for this compound vs. -1.24 for placebo)[2]. | Not statistically significant. | A detailed Statistical Analysis Plan is publicly available. |
Table 3: Safety and Tolerability Summary
| Trial | Key Safety Findings |
| All three trials | This compound was generally safe and well-tolerated. No deaths or serious adverse events were reported. The majority of treatment-emergent adverse events were mild or moderate in nature[2][4]. |
Experimental Protocols
The clinical trials for this compound were designed as randomized, double-blind, placebo-controlled studies[2][3].
CALOSOMA (Psoriasis)
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with moderate to severe psoriasis[6].
-
Methodology: 26 patients were randomized in a 3:2 ratio to receive either this compound or a placebo orally once daily for 6 weeks[2][4]. The primary efficacy endpoint was the proportion of patients achieving at least a 50% improvement from baseline in the Psoriasis Area and Severity Index (PASI 50) at week 6[2][4].
SEA TURTLE (Ulcerative Colitis)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with moderately to severely active ulcerative colitis[5].
-
Methodology: 31 biologic-naïve patients were randomized in a 2:1 ratio to receive either this compound or a placebo orally once daily for 6 weeks[4]. The primary endpoint was the change from baseline in the total Mayo Clinic Score at week 6[6][7].
LADYBUG (Rheumatoid Arthritis)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate[7].
-
Methodology: 28 patients were randomized in a 3:2 ratio to receive either this compound or a placebo orally once daily for 6 weeks[2]. The primary endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28-CRP) at week 6[7].
Statistical Analysis Methods
A key aspect of interpreting clinical trial data lies in understanding the statistical methods employed.
-
CALOSOMA (Psoriasis): While the complete statistical analysis plan (SAP) is not publicly available, the reported p-value of 0.002 for the primary endpoint indicates that a formal statistical test, likely a Fisher's exact test or a chi-squared test, was used to compare the proportions of PASI 50 responders between the this compound and placebo groups[2][4].
-
SEA TURTLE (Ulcerative Colitis): The ClinicalTrials.gov entry for this study specifies that missing data for the primary endpoint were handled using Rubin's multiple imputation method[5]. This is a sophisticated approach to handle missing data that involves creating multiple complete datasets, analyzing each one, and then pooling the results. The primary analysis likely involved an analysis of covariance (ANCOVA) model with the baseline Mayo Clinic Score as a covariate.
-
LADYBUG (Rheumatoid Arthritis): The full Statistical Analysis Plan for the LADYBUG trial is publicly available. The primary efficacy analysis was planned to be an ANCOVA on the change from baseline in DAS28-CRP at Week 6, with treatment group and randomization stratification factors as fixed effects and the baseline DAS28-CRP as a continuous covariate.
Competitor Landscape: The Emergence of Selective SIK3 Inhibitors
While this compound's development in these indications has been halted, the field of SIK inhibition is evolving. A notable potential competitor is O3R-5671, a highly selective SIK3 inhibitor being developed by Onco3R Therapeutics[8][9][10][11][12].
Table 4: Comparison with a Selective SIK3 Inhibitor (Preclinical and Early Clinical Data)
| Compound | Target | Key Preclinical/Early Clinical Findings | Development Status |
| This compound | SIK2/SIK3 | Showed some signs of clinical activity in psoriasis but did not meet primary endpoints in UC and RA[2]. | Development in these indications not being fully pursued. |
| O3R-5671 | SIK3 | Preclinical data suggest a potent anti-inflammatory effect with an improved safety profile compared to less selective SIK inhibitors. A 1 mg dose of O3R-5671 is suggested to achieve similar exposure to 400 mg of this compound[13]. | Phase 1 clinical trial initiated[3][8][11][12]. |
The development of more selective SIK inhibitors like O3R-5671 highlights a strategic shift in the field, aiming to optimize the therapeutic window by potentially reducing side effects associated with inhibiting multiple SIK isoforms[8][10][11][12].
Visualizing the Biological and Experimental Framework
To better understand the context of this compound's mechanism and trial design, the following diagrams are provided.
Caption: SIK2/SIK3 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Generalized Experimental Workflow for the this compound Phase 1b/2a Clinical Trials.
Conclusion
The clinical development program for this compound provided valuable insights into the therapeutic potential and challenges of SIK2/SIK3 inhibition in inflammatory diseases. While the CALOSOMA trial in psoriasis showed a statistically significant improvement in PASI 50 score, the SEA TURTLE and LADYBUG trials in ulcerative colitis and rheumatoid arthritis, respectively, did not demonstrate a significant clinical benefit over placebo on their primary endpoints. The statistical methodologies employed across the trials, where available, were appropriate for early-phase studies, with the use of imputation for missing data in the UC trial and a detailed, publicly available SAP for the RA trial. The emergence of more selective SIK inhibitors, such as the SIK3-specific O3R-5671, suggests that the therapeutic strategy is being refined to potentially improve the efficacy and safety profile. Future research will likely focus on optimizing the selectivity of SIK inhibitors and identifying patient populations most likely to respond to this novel mechanism of action.
References
- 1. Discovery of Clinical Candidate this compound: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpg.com [glpg.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. glpg.com [glpg.com]
- 7. sec.gov [sec.gov]
- 8. Onco3R Therapeutics Announces Completion of First Cohort in [globenewswire.com]
- 9. Onco3r Therapeutics’ O3R-5671 cleared to enter clinic | BioWorld [bioworld.com]
- 10. Onco3R Therapeutics Announces Approval of First Clinical Trial Application for Novel SIK3 inhibitor O3R-5671 in Autoimmune Diseases - BioSpace [biospace.com]
- 11. Onco3R Therapeutics Announces Completion of First Cohort in Phase 1 Trial of Novel SIK3 inhibitor O3R-5671 and Oral Presentation at UEGW 2025 - BioSpace [biospace.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. Onco3r presents data on its best-in-class, selective SIK3 inhibitor | BioWorld [bioworld.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GLPG3970
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Handling and Disposal of the Investigational Compound GLPG3970.
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, also known as Seltorexant. Adherence to these procedures is essential to minimize risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
II. Waste Categorization and Segregation
Proper segregation of waste streams is fundamental to safe disposal. This compound waste should be categorized as hazardous chemical waste.
Table 2: this compound Waste Streams
| Waste Type | Description |
| Solid Waste | Unused or expired pure this compound powder, contaminated labware (e.g., weigh boats, pipette tips). |
| Liquid Waste | Solutions containing this compound (e.g., from experiments, stock solutions). |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. |
| Grossly Contaminated Materials | Items heavily saturated with this compound (e.g., spill cleanup materials). |
It is imperative to avoid mixing this compound waste with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect in a compatible, non-reactive, and sealed container. Ensure the container is appropriate for the solvent used.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound (Seltorexant)."
-
Specify the composition of any mixtures, including solvents and concentrations.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. A Safety Data Sheet for the identical compound, Seltorexant, explicitly warns against discharge into drains, water courses, or onto the ground.
-
The recommended method of disposal for this compound is incineration at a licensed hazardous waste facility. This should be arranged through your institution's EHS office.
-
Contact your EHS office to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest and handover.
-
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound waste from generation to final disposal.
Caption: Decision-making logic for the appropriate disposal route of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
Essential Safety and Logistical Information for Handling GLPG3970
For researchers, scientists, and drug development professionals working with GLPG3970, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is crucial to utilize appropriate personal protective equipment and engineering controls to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting Powder | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile) | NIOSH-approved respirator with a dust filter | Laboratory coat |
| Preparing Solutions | Safety glasses with side-shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Not generally required if handled in a fume hood | Laboratory coat |
| General Handling and Storage | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Not generally required | Laboratory coat |
Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles. A safety shower and eyewash station should be readily accessible in the laboratory.
Health and Safety Data
While specific quantitative toxicity data for this compound is not publicly available, it is prudent to handle it as a compound with unknown toxicological properties. Researchers should exercise caution and adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure.
| Parameter | Value |
| Acute Toxicity (Oral) | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Respiratory or Skin Sensitization | Data not available |
| Carcinogenicity | Data not available |
Experimental Protocols: Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a research laboratory.
Step-by-Step Guidance:
-
Preparation:
-
Don Appropriate PPE: Before handling this compound, put on the required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: All manipulations of solid this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust.
-
Weigh Solid this compound: Carefully weigh the required amount of the compound using an analytical balance.
-
Prepare Solution: Dissolve the weighed compound in the appropriate solvent as per the experimental protocol.
-
-
Experimentation:
-
Conduct Experiment: Carry out the experiment following the established protocol, maintaining good laboratory practices.
-
Store Stock Solutions: Unused stock solutions should be stored in tightly sealed containers at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
-
Disposal:
-
Segregate Waste: All waste materials contaminated with this compound, including pipette tips, tubes, and excess solutions, must be segregated as chemical waste.
-
Label Waste Containers: Clearly label all waste containers with the contents, including the name "this compound," and the appropriate hazard warnings.
-
Dispose via Approved Vendor: Arrange for the disposal of the chemical waste through your institution's designated hazardous waste management vendor. Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these safety guidelines and operational procedures, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
